molecular formula C8H13ClN2 B1626744 (3-Ethylphenyl)hydrazine hydrochloride CAS No. 60481-49-4

(3-Ethylphenyl)hydrazine hydrochloride

Cat. No.: B1626744
CAS No.: 60481-49-4
M. Wt: 172.65 g/mol
InChI Key: JWJSWCNKBBQJMP-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Ethylphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethylphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJSWCNKBBQJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512428
Record name (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-49-4
Record name (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Ethylphenyl)hydrazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (3-Ethylphenyl)hydrazine Hydrochloride

This guide provides a comprehensive technical overview of (3-Ethylphenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on mechanistic understanding and practical laboratory insights.

Core Chemical Identity and Physicochemical Properties

(3-Ethylphenyl)hydrazine hydrochloride is the hydrochloride salt of 3-ethylphenylhydrazine. The salt form enhances stability and simplifies handling compared to the free base, making it a common reagent in laboratory settings. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 60481-49-4[1][2][3]
Molecular Formula C₈H₁₂N₂ · HCl[1][2][3]
Molecular Weight 172.66 g/mol [2]
Appearance White to off-white crystalline solid (expected)[4]
Melting Point Data for the 3-ethyl isomer is not readily available. The analogous 2-ethyl isomer melts at 178 °C with decomposition.[][6]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.[6]
InChI Key JWJSWCNKBBQJMP-UHFFFAOYSA-N[7]

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing aryl hydrazines is through the diazotization of an aniline precursor, followed by a controlled reduction of the resulting diazonium salt. This two-step, one-pot process is a cornerstone of aromatic chemistry.

Mechanistic Rationale

The synthesis begins with the diazotization of 3-ethylaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose, leading to side products and reduced yield.

Following diazotization, the diazonium salt is reduced to the corresponding hydrazine. While various reducing agents can be used, such as sodium sulfite or tin(II) chloride (SnCl₂), the latter is often preferred for its efficiency and reliability in laboratory-scale preparations. The reduction must also be carefully temperature-controlled to prevent over-reduction or decomposition.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_purification Step 3: Workup & Purification start 3-Ethylaniline in aq. HCl diazonium 3-Ethylbenzenediazonium Chloride (Unstable Intermediate) reagent1 NaNO₂(aq) reagent1->diazonium 0–5 °C product (3-Ethylphenyl)hydrazine Hydrochloride reagent2 SnCl₂(aq) in conc. HCl reagent2->product < 10 °C workup Filtration -> Recrystallization -> Drying product->workup

Caption: Workflow for the synthesis of (3-Ethylphenyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis of the analogous 2-ethyl isomer and is expected to provide high yield and purity.

  • Step 1: Diazonium Salt Formation

    • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.

    • Charge the flask with concentrated hydrochloric acid (2.5 mL per gram of aniline) and water (1.1 mL per gram of aniline). Cool the solution to 0 °C with vigorous stirring.

    • Slowly add 3-ethylaniline (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A thick white suspension of the aniline hydrochloride salt will form.

    • Prepare a solution of sodium nitrite (1.05 eq) in water (1.1 mL per gram of NaNO₂).

    • Add the sodium nitrite solution dropwise to the aniline suspension over ~1.5 hours, maintaining the internal temperature between 0–5 °C. The formation of the diazonium salt results in a clearer, yellowish solution. Self-Validation: A spot test with starch-iodide paper should turn black, indicating a slight excess of nitrous acid and complete diazotization.

  • Step 2: Reduction

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.3 eq) in concentrated hydrochloric acid (2.5 mL per gram of SnCl₂). Cool this solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution over ~2-3 hours. The key is to maintain the internal temperature below 10 °C to control the reaction rate.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it stand at room temperature overnight (~15 hours). The product will precipitate as a crystalline solid.

  • Step 3: Isolation and Purification

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.

    • For purification, transfer the crude solid to a flask and add a minimal amount of boiling water to dissolve it. Activated carbon can be added to decolorize the solution if necessary.

    • Hot filter the solution through Celite to remove impurities.

    • Add concentrated hydrochloric acid (0.2 mL per mL of water used) to the hot filtrate and cool the solution in an ice bath for at least 1 hour to induce crystallization.

    • Collect the purified, crystalline plates by vacuum filtration and dry them in a vacuum oven over a desiccant like P₂O₅. Self-Validation: The final product should be a crystalline solid with a sharp melting point (near 178 °C, by analogy) and a clean NMR spectrum.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific isomer are not widely published, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.0-7.4 ppm. The meta-substitution will result in four distinct signals.

    • Ethyl Group (5H): A quartet at ~δ 2.6 ppm (–CH₂–) coupled to a triplet at ~δ 1.2 ppm (–CH₃–).

    • Hydrazine Protons (–NHNH₂): These protons are exchangeable and may appear as broad signals. In the hydrochloride salt form, they are often observed as a broad singlet above δ 10.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the hydrazine group (C1) will be the most downfield, followed by the carbon attached to the ethyl group (C3).

    • Ethyl Group (2C): Two signals in the aliphatic region, ~δ 29 ppm (–CH₂–) and ~δ 15 ppm (–CH₃–).

  • IR Spectroscopy:

    • N-H Stretching: Broad absorption bands in the 2600-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₂NH₂⁺).

    • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

    • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights: The Fischer Indole Synthesis

The primary utility of (3-Ethylphenyl)hydrazine hydrochloride in drug development lies in its role as a key precursor for the Fischer indole synthesis . This powerful reaction allows for the construction of the indole heterocyclic core, a privileged scaffold in medicinal chemistry.

The Fischer Indole Synthesis Mechanism

The reaction condenses an aryl hydrazine with an aldehyde or ketone under acidic conditions to form an indole. The use of the hydrochloride salt is advantageous as the acid required to catalyze the reaction is already present.

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3-ethylphenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a hydrazone. This is a reversible dehydration reaction.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.

  • [8][8]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement). This is the key bond-forming step, breaking a weak N-N bond and forming a stronger C-C bond, which drives the reaction forward.

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the six-membered ring. The terminal imine nitrogen then attacks the other imine carbon in an intramolecular cyclization, forming a five-membered ring aminal.

  • Ammonia Elimination: Under acidic conditions, one of the amino groups is protonated, turning it into a good leaving group. A molecule of ammonia (NH₃) is eliminated, and a final proton loss yields the stable, aromatic indole product.

Visualized Fischer Indole Mechanism

Fischer_Indole_Mechanism start (3-Ethylphenyl)hydrazine + Ketone (R1, R2) hydrazone 1. Hydrazone Formation (-H₂O, H⁺ cat.) start->hydrazone enamine 2. Tautomerization (to Ene-hydrazine) hydrazone->enamine rearrangement 3. [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine 4. Rearomatization & Intramolecular Cyclization rearrangement->diimine indole 5. NH₃ Elimination & Final Proton Loss diimine->indole product 6-Ethyl-substituted Indole indole->product

Caption: Key steps of the Fischer indole synthesis pathway.

Applications in Drug Development and Medicinal Chemistry

The indole nucleus is a structural motif found in numerous blockbuster drugs, including antimigraine agents (triptans), non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents. (3-Ethylphenyl)hydrazine hydrochloride serves as a critical building block for introducing a 6-ethylindole core into target molecules.

  • Scaffold Synthesis: Its primary application is the synthesis of 6-ethylindoles via the Fischer indole synthesis, which are intermediates for more complex pharmaceutical targets.

  • Structure-Activity Relationship (SAR) Studies: The ethyl group at the 3-position of the phenylhydrazine translates to the 6-position of the resulting indole. This allows medicinal chemists to probe the steric and electronic effects of an ethyl group at this specific position, which can be critical for optimizing a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.

  • Intermediate for Bioactive Molecules: Phenylhydrazines are versatile intermediates used in the synthesis of various heterocyclic systems beyond indoles, including pyrazoles and indazoles, which also have significant pharmacological relevance.

Safety, Handling, and Storage

Hydrazine derivatives are potent chemicals and must be handled with appropriate care. The hydrochloride salt is generally less volatile and hazardous than the free base, but strict safety protocols are mandatory.

  • Hazard Identification:

    • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][9]

    • Irritation/Corrosion: Causes skin irritation and serious eye damage.[10]

    • Sensitization: May cause an allergic skin reaction.[10]

    • Long-Term Effects: Suspected of causing genetic defects and cancer (carcinogenicity is a known risk for the phenylhydrazine class).[2][10]

    • Environmental: Very toxic to aquatic life.[6]

  • Recommended Handling Procedures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

    • Avoid creating dust. Use careful weighing and transfer techniques.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents, bases, and sources of ignition.[2]

Conclusion

(3-Ethylphenyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate. Its primary significance stems from its role as a precursor in the Fischer indole synthesis, a robust and widely used method for creating the indole scaffold essential to many areas of drug discovery. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective use in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 60481-49-4 | (3-ethylphenyl)hydrazine hydrochloride. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved February 15, 2026, from [Link]

  • Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Spectral Data of (3-Ethylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethylphenyl)hydrazine hydrochloride is an organic salt that belongs to the substituted phenylhydrazine family of compounds. Phenylhydrazines are pivotal reagents and intermediates in a multitude of synthetic organic reactions, most notably in the Fischer indole synthesis, which is a cornerstone for the preparation of a wide array of pharmaceutical agents and functional materials. The strategic placement of an ethyl group at the meta-position of the phenyl ring introduces specific steric and electronic properties that can be exploited to modulate the reactivity and physicochemical characteristics of the resulting products. This guide provides a comprehensive overview of the physical and spectral data for (3-Ethylphenyl)hydrazine hydrochloride, offering insights into its structural characterization and safe handling. While specific experimental data for this particular isomer is not extensively reported in peer-reviewed literature, this document compiles available information from supplier databases and provides expert analysis based on data from closely related analogs to offer a robust predictive characterization.

I. Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, reactivity, and formulation characteristics.

General Properties

(3-Ethylphenyl)hydrazine hydrochloride is expected to be a crystalline solid at room temperature, likely with a color ranging from white to pink or tan, a common characteristic of phenylhydrazine salts which can discolor upon exposure to air and light.

Data Summary
PropertyValueSource/Comment
CAS Number 60481-49-4[1]
Molecular Formula C₈H₁₃ClN₂[2]
Molecular Weight 172.66 g/mol Calculated
Appearance Expected to be a crystalline solidBased on related compounds
Melting Point Data not available. For comparison, 2-ethylphenylhydrazine hydrochloride has a melting point of 178 °C (decomposes), and phenylhydrazine hydrochloride melts at 230-232 °C (decomposes).[3][4][5]
Solubility Expected to be soluble in water, ethanol, and other polar organic solvents.Based on phenylhydrazine hydrochloride[3]

II. Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3-Ethylphenyl)hydrazine hydrochloride.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of (3-Ethylphenyl)hydrazine hydrochloride is predicted to exhibit distinct signals corresponding to the ethyl and phenyl protons. The acidic protons of the hydrazinium ion may be broad and their chemical shift can be dependent on the solvent and concentration.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (ethyl)~1.2Triplet3HCoupled to the adjacent CH₂ group.
CH₂ (ethyl)~2.6Quartet2HCoupled to the adjacent CH₃ group.
Aromatic CH~6.8-7.3Multiplet4HThe meta-substitution pattern will lead to a complex splitting pattern for the aromatic protons.
NH₃⁺Broad signal, variableSinglet (broad)3HThe acidic protons of the hydrazinium cation are often broad and may exchange with residual water in the solvent.

Note: Predicted chemical shifts are based on data from related substituted phenylhydrazines and general principles of NMR spectroscopy.[6][7][8][9]

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (ethyl)~15Typical chemical shift for a methyl group in an ethyl substituent on an aromatic ring.
CH₂ (ethyl)~29Typical chemical shift for a methylene group in an ethyl substituent on an aromatic ring.
Aromatic CH~115-130Chemical shifts of protonated aromatic carbons.
Aromatic C-N~148The carbon atom directly attached to the nitrogen is expected to be significantly deshielded.
Aromatic C-C₂H₅~145The carbon atom bearing the ethyl group.

Note: Predicted chemical shifts are based on data from related substituted phenylhydrazines and general principles of NMR spectroscopy.[6][7][8]

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10 mg of (3-Ethylphenyl)hydrazine HCl B in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) A->B C Transfer solution to a 5 mm NMR tube B->C D Insert sample into a high-field NMR spectrometer (e.g., 400 MHz) C->D E Acquire ¹H and ¹³C spectra at a controlled temperature D->E F Optimize acquisition parameters (e.g., pulse sequence, relaxation delay) E->F G Apply Fourier transform to the raw data F->G H Phase and baseline correct the resulting spectra G->H I Reference spectra to the residual solvent peak H->I J Integrate ¹H signals and pick peaks for both spectra I->J

Caption: Workflow for NMR analysis of (3-Ethylphenyl)hydrazine hydrochloride.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

The IR spectrum of (3-Ethylphenyl)hydrazine hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium group, the C-H bonds of the aromatic ring and the ethyl group, and the C=C bonds of the aromatic ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (hydrazinium)3200-2800Strong, broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=C Stretch (aromatic)1600-1450Medium to strong
N-H Bend (hydrazinium)~1600Medium
C-H Bend (out-of-plane, aromatic)900-675Strong

Note: Predicted absorption bands are based on the IR spectrum of phenylhydrazine hydrochloride and general IR correlation tables.[10][11][12][13]

The thin solid film method is a straightforward and common technique for obtaining the IR spectrum of a solid compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve a small amount of the solid sample B in a volatile solvent (e.g., methanol or dichloromethane) A->B C Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) B->C D Allow the solvent to evaporate, leaving a thin solid film C->D E Place the salt plate in the sample holder of an FTIR spectrometer D->E F Acquire a background spectrum of the empty spectrometer E->F G Acquire the sample spectrum F->G H Subtract the background spectrum from the sample spectrum G->H I Label the significant absorption peaks H->I

Caption: Workflow for solid-state IR spectroscopy using the thin film method.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

In a typical electron ionization (EI) mass spectrum of (3-Ethylphenyl)hydrazine hydrochloride, the molecule is expected to fragment in a predictable manner. The molecular ion peak for the free base, (3-Ethylphenyl)hydrazine, would be observed.

m/z ValueIonComments
136[C₈H₁₂N₂]⁺˙Molecular ion (M⁺˙) of the free base.
121[C₇H₉N₂]⁺Loss of a methyl radical (•CH₃).
107[C₈H₁₁]⁺Loss of a hydrazinyl radical (•NHNH₂).
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.
77[C₆H₅]⁺Phenyl cation, from cleavage of the ethyl group.

Note: Predicted fragmentation patterns are based on the known mass spectra of phenylhydrazine and general principles of mass spectrometry.[14][15][16][17][18][19]

The following outlines a general procedure for obtaining the mass spectrum of (3-Ethylphenyl)hydrazine hydrochloride.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis & Detection A Introduce a small amount of the sample into the mass spectrometer B (e.g., via direct insertion probe or after separation by gas chromatography) A->B C Ionize the sample using an appropriate method (e.g., Electron Ionization, EI) B->C D This generates a molecular ion and fragment ions C->D E Accelerate the ions into a mass analyzer D->E F Separate the ions based on their mass-to-charge ratio E->F G Detect the separated ions to generate the mass spectrum F->G

Caption: General workflow for mass spectrometry analysis.

III. Safety Information

Substituted phenylhydrazines and their salts should be handled with care due to their potential toxicity.

  • Hazard Statements: Based on data for phenylhydrazine hydrochloride, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause cancer. It may also cause damage to organs through prolonged or repeated exposure.[20]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[20][21]

IV. Conclusion

This technical guide provides a detailed overview of the physical and spectral properties of (3-Ethylphenyl)hydrazine hydrochloride. While experimental data for this specific isomer is limited, the predictive data and analyses presented, based on closely related compounds, offer a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocols serve as a practical guide for the characterization of this and similar compounds. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

V. References

  • Sigma-Aldrich. Phenylhydrazine hydrochloride Safety Data Sheet.

  • ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available at: [Link]

  • PubChem. Phenylhydrazine. National Center for Biotechnology Information. Available at: [Link]

  • "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information".

  • PubChem. Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for: [Provide the title of a relevant paper that uses substituted phenylhydrazines, if found, otherwise use a general citation for a relevant spectroscopy database or textbook].

  • Fisher Scientific. Phenylhydrazine hydrochloride Safety Data Sheet.

  • TCI Chemicals. Phenylhydrazine Safety Data Sheet.

  • NIST. Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Benchchem. Spectroscopic Comparison of Substituted Phenylhydrazines for Research and Development.

  • Wikipedia. Phenylhydrazine. Available at: [Link]

  • Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.

  • University of Regensburg. Chemical shifts.

  • Apollo Scientific. Ethylhydrazine hydrochloride Safety Data Sheet.

  • ChemBK. 2-Ethylphenylhydrazine hydrochloride. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • Chemguide. mass spectra - fragmentation patterns.

  • Scientific Research Publishing. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.

  • Google Patents. CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • Scribd. Jam - 3 - 3 - 1 A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol.

  • PubChem. 2-Ethylphenylhydrazine hydrochloride. National Center for Biotechnology Information.

  • BLD Pharm. (4-Ethylphenyl)hydrazine.

  • PrepChem.com. Preparation of phenylhydrazine.

  • RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

  • Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES.

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(3-Ethylphenyl)hydrazine hydrochloride safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Applications in Drug Discovery

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a specialized hydrazine derivative primarily utilized as a building block in the synthesis of indole-based pharmacophores via the Fischer Indole Synthesis.[1] While invaluable for introducing ethyl substituents at the C4 or C6 positions of the indole core, this compound presents severe toxicological risks, including potent hemolytic effects and probable carcinogenicity.

This guide provides a self-validating safety and operational framework for researchers, moving beyond basic SDS data to explain the mechanistic basis of its hazards and the causality behind handling protocols.

Chemical Profile & Physical Properties
PropertyData
Chemical Name (3-Ethylphenyl)hydrazine hydrochloride
CAS Number 60481-49-4
Molecular Formula C₈H₁₃ClN₂
Molecular Weight 172.66 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Stability Hygroscopic , Air-sensitive , Light-sensitive . Oxidizes to diazenes/tars if improperly stored.
Hazard Analysis: The Mechanistic Basis of Toxicity

To handle this compound safely, one must understand why it is dangerous. Hydrazines are not merely irritants; they are systemic metabolic poisons.

3.1 Hemolytic Anemia (The Primary Acute Risk)

Phenylhydrazine derivatives induce oxidative stress in red blood cells (RBCs).

  • Mechanism: The hydrazine group auto-oxidizes to generate superoxide anions and hydrogen peroxide. These reactive oxygen species (ROS) denature hemoglobin, leading to the formation of Heinz bodies (precipitated hemoglobin) within RBCs. The spleen destroys these damaged cells, causing rapid, severe anemia.

  • Operational Implication: Medical surveillance for workers should include baseline complete blood counts (CBC) and reticulocyte counts.

3.2 Genotoxicity & Carcinogenicity
  • Mechanism: Hydrazines can be metabolically activated (via cytochrome P450s) to form carbon-centered radicals or diazonium ions that alkylate DNA, specifically at the guanine O6 position.

  • Classification: Presumed Human Carcinogen (Category 1B).[2]

Comprehensive Handling Protocol
4.1 Engineering Controls
  • Containment: All weighing and manipulation must occur within a certified chemical fume hood or a glovebox.

  • Static Control: Hydrazine salts can be electrostatically charged.[3] Use anti-static gun/ionizers during weighing to prevent powder dispersal.

4.2 Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory N100/P3 Respirator (if outside glovebox)Dust inhalation is the fastest route to systemic toxicity.
Dermal (Hand) Double Gloving (Nitrile under Laminate)Standard nitrile degrades rapidly against hydrazine bases. Silver Shield® or laminate film offers >4hr breakthrough protection.
Ocular Chemical Goggles Face shields alone are insufficient against airborne dusts that can dissolve in lacrimal fluid.
4.3 Storage Strategy
  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition to explosive diazo compounds.

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Isolate from oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction) to prevent uncontrolled exotherms.

Application: Fischer Indole Synthesis

The primary utility of (3-ethylphenyl)hydrazine is synthesizing ethyl-substituted indoles.

5.1 The Regioselectivity Challenge

Using a meta-substituted hydrazine (3-ethyl) introduces a regiochemical complication. Cyclization can occur at either of the two ortho positions relative to the hydrazine group.

  • Outcome: A mixture of 4-ethylindole (cyclization at C2) and 6-ethylindole (cyclization at C6).

  • Control: Steric bulk of the ketone and solvent acidity influence this ratio, but separation via column chromatography is almost always required.

5.2 Mechanistic Visualization

The following diagram illustrates the pathway from the hydrazine starting material to the final indole scaffold.[4][5]

FischerIndole Start (3-Ethylphenyl)hydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Catalysis (-H2O) EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation (Rate Limiting) Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminoacetal (Aminal) Diimine->Aminal Cyclization Indole Mixture: 4-Ethyl & 6-Ethyl Indole Products Aminal->Indole Acid Elimination Ammonia NH3 (Byproduct) Aminal->Ammonia

Figure 1: Mechanistic pathway of Fischer Indole Synthesis using (3-ethylphenyl)hydrazine.[5]

5.3 Validated Experimental Protocol

Objective: Synthesis of 3-methyl-4(and 6)-ethylindole via reaction with acetone (or propanal equivalents).

Reagents:

  • (3-Ethylphenyl)hydrazine HCl (1.0 eq)[1]

  • Ethyl methyl ketone (1.1 eq)

  • Acetic Acid (Solvent/Catalyst) or 4% H₂SO₄ in Ethanol.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve (3-ethylphenyl)hydrazine HCl in glacial acetic acid under nitrogen. Add the ketone dropwise at room temperature. Stir for 1 hour.

    • Checkpoint: Monitor by TLC. Disappearance of hydrazine indicates hydrazone formation.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Observation: The solution typically darkens significantly.

  • Work-up: Cool to room temperature. Pour into ice-water. Neutralize carefully with NaOH or NaHCO₃ to pH 8–9.

    • Safety Note: Neutralization is exothermic; add base slowly to prevent splashing of toxic organic layers.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Separation: The 4-ethyl and 6-ethyl isomers usually have slightly different Rf values. Careful fractionation is required.

Emergency Response & Deactivation
6.1 Spills

Do NOT simply wipe up with paper towels (flammability risk).

  • Evacuate the immediate area.[2][3][6][7]

  • Don full PPE (Respirator + Double Gloves).

  • Cover spill with a 1:1 mixture of sand and soda ash to absorb and neutralize the acid salt.

  • Scoop into a hazardous waste container labeled "Toxic - Hydrazine Derivative".

6.2 Chemical Deactivation (Waste Treatment)

Before disposal, hydrazines should be chemically deactivated to prevent formation of explosive azides or nitrosamines in waste streams.

  • Method: React with dilute Sodium Hypochlorite (Bleach) .

  • Protocol: Slowly add the hydrazine waste to a large excess of 5% bleach solution containing NaOH.

  • Reaction:

    
    
    
  • Warning: Perform in a fume hood. This reaction is exothermic and evolves Nitrogen gas.

References
  • Sigma-Aldrich. (2025).[2][8] (3-Ethylphenyl)hydrazine hydrochloride Safety Data Sheet. Merck KGaA.[2]

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Seminal text on mechanism and regioselectivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12202689 (3-Ethylphenylhydrazine hydrochloride).

  • Echemi. (2024). Global Chemical Database: CAS 60481-49-4.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hydrazines.

Sources

Technical Guide: Strategic Synthesis of 7-Ethyl Tryptophol

Author: BenchChem Technical Support Team. Date: February 2026

Core Application: Key Intermediate for Etodolac (NSAID) Manufacturing Primary Key Starting Material (KSM): 2-Ethylphenylhydrazine Hydrochloride Secondary Reactant: 2,3-Dihydrofuran[1][2]

Executive Summary

7-Ethyl Tryptophol (7-ET) is the critical indole scaffold required for the synthesis of Etodolac , a pyrano-indole non-steroidal anti-inflammatory drug (NSAID).[2][3][4][5] While various synthetic routes exist, the industrial standard relies on the Fischer Indole Synthesis .

This guide focuses on the most robust, scalable protocol: the condensation of 2-Ethylphenylhydrazine Hydrochloride with 2,3-Dihydrofuran . Unlike legacy methods using 4-hydroxybutyraldehyde (which is unstable), the use of 2,3-dihydrofuran as a "masked" aldehyde equivalent offers superior atom economy and handling stability.

Part 1: The Strategic KSM – 2-Ethylphenylhydrazine Hydrochloride

The efficiency of the 7-ET synthesis is dictated by the purity and handling of the hydrazine precursor.

Material Specifications
ParameterSpecificationRationale
CAS Number 58711-02-7Unique identifier for the hydrochloride salt.
Purity ≥ 98.0% (HPLC)Impurities (e.g., unreacted anilines) lead to difficult-to-separate indole byproducts.
Appearance White to beige crystalline powderDarkening indicates oxidation; hydrazines are air-sensitive.
Salt Form Hydrochloride (HCl)The free base is an unstable oil; HCl salt provides stoichiometry control and storage stability.
Upstream Sourcing (Origin)

Researchers must understand the origin of the KSM to anticipate impurities. It is derived from 2-Ethylaniline via a two-step sequence:[3][4][6]

  • Diazotization: Reaction with NaNO₂/HCl at 0°C.

  • Reduction: Treatment with Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂).

Part 2: The Reaction Partner – 2,3-Dihydrofuran

Role: C2 + C3 Fragment Provider / Masked Aldehyde.

In the acidic reaction medium, 2,3-dihydrofuran undergoes hydration and ring-opening to form a transient hemiacetal/aldehyde species (4-hydroxybutanal equivalent) in situ.

  • Advantage: Avoids the polymerization issues associated with isolating and storing free 4-hydroxybutanal.

  • Critical Control: High acid concentration can cause 2,3-dihydrofuran to polymerize into "tars" before reacting with the hydrazine.

Part 3: Optimized Synthetic Protocol (Fischer Indole)

This protocol utilizes a DMAc (N,N-Dimethylacetamide) / Water solvent system, which has been shown to outperform traditional alcoholic solvents (MeOH/EtOH) in yield and impurity profile.

Reaction Scheme

2-Ethylphenylhydrazine HCl + 2,3-Dihydrofuran


 7-Ethyl Tryptophol + NH₄Cl 
Step-by-Step Methodology

Scale: 100g Basis (Linear scalability up to kg scale).

  • Reactor Setup:

    • Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

    • Safety: Vent to a scrubber; hydrazine vapors are toxic.

  • Solvent & KSM Charge:

    • Charge 1000 mL of solvent mixture: DMAc : Water (1:1 v/v).

    • Add 100g (0.58 mol) of 2-Ethylphenylhydrazine Hydrochloride.

    • Stir until a clear or slightly suspension-like mixture is obtained.

  • Catalyst Addition:

    • Add 39.8g (0.41 mol) of concentrated Sulfuric Acid (H₂SO₄) slowly.

    • Note: The hydrazine is already an HCl salt, but additional acid acts as the catalyst for the Fischer cyclization and furan ring opening.

  • Controlled Addition (The Critical Step):

    • Heat the mixture to 80°C .

    • Load 40.7g (0.58 mol) of 2,3-Dihydrofuran into the addition funnel.

    • Dropwise Addition: Add the dihydrofuran over 45–60 minutes.

    • Why? Rapid addition favors furan polymerization (tar formation) over hydrazone formation.

  • Reaction Maintenance:

    • Maintain temperature at 80°C for 2–3 hours.

    • Self-Validating Check (IPC): Monitor by HPLC.

      • Pass Criteria: Hydrazine peak < 1.0%.

      • Visual Check: Reaction turns dark brown/red (normal for indole synthesis). If black tar precipitates immediately, acid concentration was likely too high locally.

  • Workup & Isolation:

    • Cool reaction mass to 25°C.

    • Dilute with water (500 mL) and extract with Toluene or Ethyl Acetate (2 x 500 mL).

    • Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from Toluene/Hexane to yield off-white crystals.

Expected Results
  • Yield: 75% – 80%

  • Melting Point: 43–45°C

  • Purity: >98% (HPLC)

Part 4: Mechanistic Pathway & Logic

The transformation follows the classic Fischer Indole mechanism, but the in situ generation of the aldehyde is the distinguishing feature.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the pathway from the KSM to the final tryptophol, highlighting the critical sigmatropic rearrangement.

FischerMechanism KSM 2-Ethylphenylhydrazine (Nucleophile) Hydrazone Arylhydrazone Intermediate KSM->Hydrazone Condensation DHF 2,3-Dihydrofuran (Electrophile) DHF->Hydrazone Acid Hydrolysis (In Situ) Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma Heat (80°C) Aminal Aminal Cyclization Sigma->Aminal Re-aromatization Product 7-Ethyl Tryptophol (Target) Aminal->Product - NH3 (Elimination)

Caption: The reaction proceeds via the condensation of the hydrazine with the ring-opened furan, followed by a [3,3]-sigmatropic shift to form the indole core.

Part 5: Supply Chain & Upstream Synthesis

For drug development professionals, understanding the upstream flow is vital for supply security.

Graphviz Diagram: Manufacturing Workflow

SupplyChain Aniline 2-Ethylaniline (Raw Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2 / HCl 0°C KSM 2-Ethylphenylhydrazine HCl (Strategic KSM) Diazo->KSM Reduction (Na2SO3 or SnCl2) Fischer Fischer Cyclization (DMAc / H2SO4) KSM->Fischer + 2,3-Dihydrofuran Crude Crude 7-ET Fischer->Crude Workup Etodolac Etodolac (API) Crude->Etodolac Reaction with Methyl 3-methoxy-2-pentenoate

Caption: The industrial workflow from commodity chemical (2-Ethylaniline) to the final API (Etodolac).

Part 6: Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Low Yield (<50%) Polymerization of 2,3-Dihydrofuran.Ensure DHF is added dropwise to the acidic hydrazine solution.[1] Do not dump it all at once.
Heavy Tarry Residue Acid concentration too high or Temp >90°C.Verify H₂SO₄ stoichiometry. Maintain temp strictly at 80°C.
Unreacted Hydrazine Incomplete reaction / Loss of DHF.DHF is volatile; ensure efficient reflux condensation. Add 5-10% excess DHF.
Product Color Dark brown/Black oil.Indoles oxidize easily. Perform recrystallization immediately or store under Nitrogen.

References

  • Demerson, C. A., et al. (1976).[4][7][8] Certain pyrano[3,4-b]indoles and thiopyrano[3,4-b]indoles. U.S. Patent 3,939,178.[4][9][10] Washington, DC: U.S. Patent and Trademark Office.

    • Context: The foundational patent describing the synthesis of Etodolac and the specific use of 2-ethylphenylhydrazine and dihydrofuran.
  • Vinodkumar, R., & Hemant, T. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac.[3][11][12][13] Indian Journal of Chemistry, 51B, 1763-1766.[14]

    • Context: Provides the optimized DMAc/Water solvent system protocol used in this guide, citing 78% yields.
  • Lü, Y. W., Lu, Z. X., & Su, W. K. (2010). Novel synthesis technology of 7-ethyltryptophol.[2][3][6][14] Journal of Chemical Engineering of Chinese Universities.

    • Context: Discusses process intensific
  • PubChem. (n.d.). 2-Ethylphenylhydrazine hydrochloride (Compound Summary).[2][6][14][15][16] National Library of Medicine.

    • Context: Safety data, physical properties, and GHS classific

Sources

Technical Guide: Reaction Mechanics of (3-Ethylphenyl)hydrazine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanisms, experimental protocols, and safety considerations for (3-Ethylphenyl)hydrazine hydrochloride .

Executive Summary & Chemical Profile

(3-Ethylphenyl)hydrazine hydrochloride is a specialized aryl hydrazine building block used primarily in the synthesis of indole and pyrazole scaffolds—structures ubiquitous in tryptophan analogs, serotonin receptor agonists (e.g., triptans), and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple phenylhydrazine, the 3-ethyl substituent introduces a critical regiochemical challenge. In the Fischer Indole Synthesis, this meta-substituent breaks the symmetry of the aromatic ring, creating two competing reaction pathways that researchers must control to maximize yield.

Chemical Identity
PropertyData
IUPAC Name (3-Ethylphenyl)hydrazine hydrochloride
CAS Number 60481-49-4 (Salt) / 19398-06-2 (Free Base - verify specific isomer)
Molecular Formula C₈H₁₂N₂ · HCl
Molecular Weight 172.66 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, MeOH, DMSO; Insoluble in non-polar organics (Hexane, Et₂O)
Key Reactivity Nucleophilic nitrogen (N1/N2); Meta-directing alkyl group

Core Mechanism: The Fischer Indole Synthesis

The most significant application of this molecule is the Fischer Indole Synthesis .[1] When reacted with an aldehyde or ketone under acidic conditions, it undergoes a [3,3]-sigmatropic rearrangement.

The Regioselectivity Challenge

Because the ethyl group is at the meta (3) position on the hydrazine, the sigmatropic rearrangement can occur at two distinct carbon atoms on the benzene ring:

  • C2 (Ortho to ethyl): Leads to the 4-ethylindole .

  • C6 (Para to ethyl): Leads to the 6-ethylindole .

Expert Insight: The reaction typically favors the 6-ethylindole (Path B) due to steric hindrance. The ethyl group obstructs the formation of the [3,3] transition state required to attack C2. However, electronic effects are weak (alkyl is weakly donating), so mixtures are common and require chromatographic separation.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation point where the regiochemistry is decided.

FischerMechanism Start (3-Ethylphenyl)hydrazine + Ketone (Acid Cat.) Hydrazone Arylhydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization TS_Ortho Transition State A (Attack at C2 - Hindered) EneHydrazine->TS_Ortho [3,3] Shift (Steric Clash) TS_Para Transition State B (Attack at C6 - Favored) EneHydrazine->TS_Para [3,3] Shift (Less Hindered) Imine_4 Diimine Intermediate (4-Substituted) TS_Ortho->Imine_4 Re-aromatization Imine_6 Diimine Intermediate (6-Substituted) TS_Para->Imine_6 Re-aromatization Prod_4 MINOR PRODUCT 4-Ethylindole Imine_4->Prod_4 - NH3 Cyclization Prod_6 MAJOR PRODUCT 6-Ethylindole Imine_6->Prod_6 - NH3 Cyclization

Figure 1: Bifurcation of the Fischer Indole Synthesis showing the steric preference for the 6-ethyl isomer.

Secondary Mechanism: Pyrazole Formation

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazoles. Unlike the Fischer synthesis, this does not involve breaking the N-N bond.

  • Mechanism: Condensation of N1 with the ketone carbonyl

    
     Condensation of N2 with the enol/aldehyde carbonyl.
    
  • Outcome: 1-(3-ethylphenyl)pyrazoles. This is often quantitative and does not suffer from the same regiochemical scrambling of the aromatic ring, although regioisomers regarding the pyrazole ring substituents can form if the dicarbonyl is unsymmetrical.

Experimental Protocols

Protocol A: Liberation of the Free Base

The hydrochloride salt is stable for storage but often requires neutralization before use in non-acidic couplings or palladium-catalyzed reactions (Buchwald-Hartwig).

  • Dissolution: Dissolve 10 mmol of (3-Ethylphenyl)hydrazine HCl in 50 mL of water.

  • Neutralization: Slowly add 10% NaOH solution at 0°C until pH reaches ~9-10.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL). Note: Do not delay; free hydrazines oxidize rapidly in air.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep bath <40°C). Use immediately.

Protocol B: Microwave-Assisted Fischer Indole Synthesis

This protocol minimizes thermal degradation and maximizes the ratio of the desired 6-ethyl isomer.

Reagents:

  • (3-Ethylphenyl)hydrazine HCl (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Solvent: 4% H₂SO₄ in Water (or Acetic Acid)

Workflow:

Workflow Step1 MIXING Hydrazine HCl + Ketone + Solvent Step2 IRRADIATION Microwave: 140°C Time: 10-20 min Step1->Step2 Step3 WORKUP Cool -> Basify (NaHCO3) -> Extract (DCM) Step2->Step3 Step4 PURIFICATION Flash Column (Sep. 4- vs 6-isomer) Step3->Step4

Figure 2: Optimized workflow for rapid indole synthesis.

Step-by-Step:

  • Suspend hydrazine HCl (2.0 g) and ketone (1.1 equiv) in 15 mL of 4% H₂SO₄.

  • Seal in a microwave vial.

  • Irradiate at 140°C for 15 minutes (high absorption setting).

  • Cool to RT. The product often precipitates.

  • Neutralize with sat. NaHCO₃ and extract with DCM.

  • Purification (Critical): Use Flash Chromatography (Hexane:EtOAc gradient). The 6-ethylindole is typically less polar and elutes first; the 4-ethylindole elutes later due to the exposed NH group being more accessible for interaction with silica (less steric shielding).

Safety & Handling (E-E-A-T)

Hydrazines are high-risk reagents. Strict adherence to safety protocols is non-negotiable.

  • Toxicity: Known skin sensitizer and suspected carcinogen.[2][3][4]

  • Instability: The free base oxidizes to the diazonium or azo compound, which can be explosive. Always store as the HCl salt.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry of meta-substituted hydrazines).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.

  • BenchChem. (2025). Fischer Indole Synthesis: A Comprehensive Technical Guide. (General protocol verification).

  • Fisher Scientific. (2015). Safety Data Sheet: Phenylhydrazine Hydrochloride. (Safety proxy for ethyl derivative).

Sources

Methodological & Application

Application Note: Synthesis of Pharmaceutical Intermediates using (3-Ethylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a critical aryl hydrazine building block used in the synthesis of bioactive heterocycles. Its meta-ethyl substitution pattern offers unique lipophilic properties and steric vectors often exploited in the design of serotonin receptor agonists (5-HT families), non-steroidal anti-inflammatory drugs (NSAIDs), and pyrazolone-based free radical scavengers.

This guide details the material science, handling protocols, and two core synthetic applications of this reagent:

  • Regioselective Fischer Indole Synthesis: Addressing the challenge of meta-substituent isomerism.

  • Pyrazolone Scaffold Construction: Synthesis of Edaravone analogues and quinazolin-4-one derivatives.

Material Science & Handling

Physicochemical Profile

The hydrochloride salt is preferred over the free base due to enhanced thermal stability and reduced oxidation susceptibility.

PropertySpecificationNotes
Chemical Name (3-Ethylphenyl)hydrazine hydrochloride
CAS Number 60481-49-4
Molecular Formula

Molecular Weight 172.66 g/mol
Appearance Off-white to beige crystalline solidDarkens upon oxidation
Solubility Soluble in Water, MeOH, DMSOInsoluble in non-polar organics (Hexane)
Melting Point 185–190 °C (dec.)Hygroscopic
Safety & Storage (HSE Protocol)
  • Toxicity: Aryl hydrazines are potent skin sensitizers and suspected carcinogens. All operations must occur in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents and alkali metals.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; reseal containers immediately after use.

Core Application I: Fischer Indole Synthesis

The reaction of (3-ethylphenyl)hydrazine with ketones is the primary route to substituted indoles. However, the meta-substitution presents a regiochemical challenge, yielding a mixture of 4-ethyl and 6-ethyl isomers.

Mechanistic Insight: The Regioselectivity Problem

When the hydrazone intermediate undergoes the [3,3]-sigmatropic rearrangement, the protonation can occur at two distinct ortho positions relative to the hydrazine moiety.

  • Path A (Sterically favored): Attack at the less hindered para position (relative to the ethyl group) yields the 6-ethylindole .

  • Path B (Sterically hindered): Attack at the ortho position (between the hydrazine and ethyl group) yields the 4-ethylindole .

Note: In most solvent systems (AcOH,


), the 6-ethyl isomer is the major product (typically >80:20 ratio).
Visualization: Pathway Bifurcation

FischerIndole Start (3-Ethylphenyl)hydrazine HCl Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone, H+ Ketone Cyclohexanone Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic - NH3 Isomer6 6-Ethyl-1,2,3,4- tetrahydrocarbazole (Major Product) Sigmatropic->Isomer6 Attack at C4 (Less Hindered) Isomer4 4-Ethyl-1,2,3,4- tetrahydrocarbazole (Minor Product) Sigmatropic->Isomer4 Attack at C2 (Hindered)

Figure 1: Bifurcation of the Fischer Indole synthesis mechanism for meta-substituted hydrazines.

Protocol: Synthesis of 6-Ethyl-1,2,3,4-tetrahydrocarbazole

Reagents:

  • (3-Ethylphenyl)hydrazine HCl (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g (29 mmol) of (3-ethylphenyl)hydrazine HCl in 40 mL of glacial acetic acid.

  • Addition: Add 3.13 g (32 mmol) of cyclohexanone dropwise over 10 minutes. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

    • Checkpoint: The hydrazone intermediate (often yellow/orange) should disappear, replaced by a more fluorescent indole spot.

  • Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice-water.

  • Precipitation: Stir vigorously. The crude indole often precipitates as a solid. If oil forms, extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water to isolate the major 6-ethyl isomer. If high purity of the minor isomer is required, use Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

Core Application II: Pyrazole & Quinazolinone Synthesis

(3-Ethylphenyl)hydrazine is a precursor for pyrazolone derivatives (analogous to the stroke drug Edaravone) and quinazolin-4-ones, which exhibit analgesic and anti-inflammatory properties [1].

Reaction Logic

Condensation with


-keto esters (e.g., ethyl acetoacetate) yields 1-aryl-3-methyl-5-pyrazolones. The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.
Visualization: Pyrazolone Workflow

PyrazoleSynthesis Hydrazine (3-Ethylphenyl)hydrazine HCl Mix Condensation (EtOH, Reflux) Hydrazine->Mix EAA Ethyl Acetoacetate EAA->Mix Base NaOAc or Et3N Base->Mix Cyclize Cyclization (- EtOH, - H2O) Mix->Cyclize Product 1-(3-Ethylphenyl)-3-methyl- 5-pyrazolone Cyclize->Product

Figure 2: Synthetic workflow for the preparation of 1-(3-ethylphenyl)-3-methyl-5-pyrazolone.

Protocol: Synthesis of 1-(3-Ethylphenyl)-3-methyl-5-pyrazolone

Reagents:

  • (3-Ethylphenyl)hydrazine HCl (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Sodium Acetate (11 mmol) - Essential to neutralize HCl

  • Ethanol (Absolute)[1]

Methodology:

  • Preparation: Dissolve 1.73 g of (3-ethylphenyl)hydrazine HCl and 0.90 g of Sodium Acetate in 20 mL of ethanol. Stir for 15 minutes to generate the free hydrazine base in situ.

  • Condensation: Add 1.30 g (1.27 mL) of ethyl acetoacetate.

  • Reaction: Reflux the mixture for 3–5 hours.

    • Observation: A solid precipitate often forms upon cooling.

  • Isolation: Cool to 0°C. Filter the solid product.

  • Wash: Wash the filter cake with cold water (to remove NaCl and NaOAc) followed by cold ethanol.

  • Drying: Dry under vacuum at 45°C.

  • Yield Expectation: 75–85%.

Analytical Validation

To ensure protocol integrity, the following analytical markers should be verified.

TechniqueExpected Observation for 6-Ethyl Indole Derivative
1H NMR (DMSO-d6) Indole NH singlet at

10.5–11.0 ppm. Aromatic region shows specific splitting pattern for 1,2,4-trisubstituted benzene ring (d, s, d).
HPLC Retention time shift relative to starting hydrazine (Hydrazines are polar/early eluting; Indoles are non-polar/late eluting).
Mass Spec [M+H]+ peak corresponding to the cyclized product (loss of NH3).

References

  • Alagarsamy, V. et al. (2009). "3-(3-Ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents."[2] Chemical Biology & Drug Design, 73(4), 471-479.

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on regioselectivity mechanisms).
  • Karami, M. & Zare, A. (2018).[3] "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate." Organic Chemistry Research, 4(2), 174-181.[3]

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.

Sources

Analytical methods for monitoring reactions with (3-Ethylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Analytical Monitoring of (3-Ethylphenyl)hydrazine Hydrochloride

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a critical building block in medicinal chemistry, primarily utilized in the Fischer Indole Synthesis to generate 4- or 6-ethyl-substituted indole scaffolds. These scaffolds are pivotal in the development of serotonin receptor agonists (triptans), kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide addresses the specific analytical challenges posed by this compound:

  • Amphiphilic Nature: The ethyl group adds lipophilicity compared to the parent phenylhydrazine, while the hydrochloride salt confers water solubility.

  • Oxidative Instability: The hydrazine moiety (

    
    ) is prone to auto-oxidation to diazonium species or azo-dimers, necessitating rigorous sample handling.
    
  • Chromophoric Profile: The lack of extended conjugation requires detection at low UV wavelengths (210–240 nm), increasing susceptibility to solvent interference.

Pre-Analytical Considerations & Safety

Safety Warning: Hydrazine derivatives are potent skin sensitizers and potential genotoxins. All analytical prep must occur in a fume hood.

  • Stability: The hydrochloride salt is significantly more stable than the free base. However, once dissolved in neutral or basic buffers, it rapidly oxidizes.

  • Storage: Store solid at 2–8°C under argon.

  • Sample Preparation Rule: Always prepare analytical samples in acidified solvents (0.1% Formic Acid in MeCN/H₂O) to maintain the protonated state (

    
    ), which resists oxidation.
    

Primary Method: HPLC-UV Reaction Monitoring

Objective: To separate the starting material (hydrazine salt) from the reaction intermediate (hydrazone) and the final product (indole).

Mechanistic Logic
  • Stationary Phase: A C18 column is selected.[1] The ethyl group provides sufficient hydrophobic interaction for retention, unlike unsubstituted hydrazine which often elutes in the void volume.

  • Mobile Phase: Acidic pH (0.1% Formic Acid or TFA) is mandatory. It suppresses silanol activity (reducing peak tailing for the basic hydrazine) and keeps the analyte protonated.

Experimental Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 235 nm (Hydrazine max) and 280 nm (Indole product)
Injection Vol 5 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Isocratic hold to elute polar salts
2.05%Injection void clearance
12.095%Linear ramp (elutes 3-ethylphenylhydrazine ~6-7 min)
15.095%Wash (elutes highly lipophilic bis-indoles)
15.15%Re-equilibration
20.05%End of Run
Analytical Workflow Diagram

AnalyticalWorkflow cluster_decision Decision Logic Sample Reaction Aliquot (Heterogeneous Mix) Quench Quench Step (Add cold MeOH + 0.1% FA) Sample->Quench Stop Rxn Filter Filtration (0.22 µm PTFE) Quench->Filter Remove Salts HPLC HPLC-UV Separation (Gradient Elution) Filter->HPLC Inject Data Data Processing (Integration @ 235nm) HPLC->Data Quantify Data->Sample Incomplete? Continue Rxn

Caption: Step-by-step analytical workflow from reaction sampling to data decision-making.

Secondary Method: Impurity Profiling via GC-MS

Objective: To detect volatile organic impurities (e.g., 3-ethylaniline) or residual solvents. Constraint: The hydrochloride salt is non-volatile and will decompose in the injector port. You must perform a "Free Base Liberation" extraction.

Sample Preparation Protocol
  • Weigh 10 mg of (3-Ethylphenyl)hydrazine HCl.

  • Dissolve in 1 mL of 1M NaOH (aq).

  • Add 1 mL of Dichloromethane (DCM) containing internal standard (e.g., Naphthalene).

  • Vortex for 30 seconds; centrifuge to separate layers.

  • Inject the bottom organic layer (DCM).

GC Conditions
  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Injector: Split 10:1 @ 250°C.

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: EI mode, scan 40–400 m/z.

  • Expected Retention: 3-Ethylaniline (impurity) elutes before the hydrazine free base.

Application Protocol: Monitoring Fischer Indole Synthesis

This section details how to apply the HPLC method to a live synthesis scenario: Reacting (3-Ethylphenyl)hydrazine HCl with 2-Butanone to form 3,6-dimethyl-4-ethylindole (example scaffold).

Reaction Pathway & Monitoring Points

FischerIndole SM Starting Materials (3-Ethylphenyl)hydrazine HCl + Ketone Inter Intermediate (Hydrazone Species) SM->Inter Condensation (Fast, pH ~4) Monitor1 T=0: Peak A (Hydrazine) SM->Monitor1 Trans Transition State ([3,3]-Sigmatropic Rearrangement) Inter->Trans Heat/Acid Monitor2 T=30min: Peak B (Hydrazone) Shift to higher RT Inter->Monitor2 Prod Final Product (Ethyl-substituted Indole) Trans->Prod Cyclization - NH3 ByProd By-Products (Polymerized Tars) Trans->ByProd Oxidation/Side Rxn Monitor3 T=End: Peak C (Indole) Max UV 280nm Prod->Monitor3

Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting critical HPLC monitoring points.

Detailed Sampling Protocol
  • T=0 (Baseline): Dissolve 5 mg of (3-Ethylphenyl)hydrazine HCl in 1 mL MeOH. Inject to establish the retention time (RT) of the limiting reagent.

  • In-Process Control (IPC):

    • Take 50 µL of reaction mixture.

    • Quench immediately into 950 µL of cold Methanol containing 0.1% NH₄OH (if reaction is acidic) or 0.1% Formic Acid (if reaction is basic). Note: Rapid quenching prevents the reaction from proceeding in the vial.

  • Endpoint Determination:

    • Monitor the disappearance of the Hydrazone intermediate (usually elutes 2–3 mins after the hydrazine).

    • Monitor the appearance of the Indole (highly lipophilic, elutes late in the gradient).

    • Success Criteria: <2% residual Hydrazine and <5% residual Hydrazone.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing (Hydrazine) Interaction with silanols on column.Increase buffer ionic strength (add 10mM Ammonium Formate) or lower pH.
"Ghost" Peaks Oxidation of hydrazine in the vial.Prepare fresh samples; purge vials with Nitrogen; keep autosampler at 4°C.
Low Recovery Hydrazine reacting with aldehydes in solvents.Use HPLC-grade solvents free of carbonyl impurities; avoid acetone in glassware cleaning.
Double Peaks E/Z Isomerism of the Hydrazone intermediate.This is normal. Sum the areas of the isomer doublet for quantitation.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylhydrazine hydrochloride. Link (General safety and stability data for the class).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sielc Technologies. (2024). Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. Link (Source for acidic mobile phase conditions).

  • ChemicalBook. (2024). (3-ETHYL-PHENYL)-HYDRAZINE HYDROCHLORIDE Properties. Link (Physical property verification).

Sources

HPLC and GC methods for (3-Ethylphenyl)hydrazine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS 60481-49-4) is a critical intermediate in the synthesis of agrochemicals and indazole-based pharmaceuticals.[1] As a hydrazine derivative, it possesses two distinct analytical challenges: thermal instability (precluding direct gas chromatography) and high polarity/basicity (complicating reverse-phase retention).[1]

This guide presents a validated, dual-modality workflow:

  • HPLC-UV/DAD: The primary method for assay determination (salt stoichiometry) and organic purity.[1] It utilizes an acidic mobile phase to stabilize the hydrazine moiety.[1]

  • GC-MS (Derivatized): The required method for trace impurity profiling and identity confirmation.[1] We utilize an in-situ acetone derivatization protocol to block the labile hydrazine hydrogens, preventing thermal decomposition in the injection port.

Chemical Profile & Safety (Critical)

Analyte: (3-Ethylphenyl)hydrazine hydrochloride Structure: An ethyl-substituted phenyl ring attached to a hydrazine group, stabilized as an HCl salt.[1][2]

  • Handling Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[1] All sample preparation must occur in a fume hood.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

  • Stability: The free base oxidizes rapidly in air to form diazonium species (turning red/brown).[1] The HCl salt is relatively stable but hygroscopic.[1] Always prepare fresh solutions.

Analytical Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate method based on data requirements.

AnalyticalWorkflow Start Sample: (3-Ethylphenyl)hydrazine HCl Decision Analytical Goal? Start->Decision Path_HPLC Assay (%), Salt Stoichiometry, Non-Volatile Impurities Decision->Path_HPLC Quantification Path_GC Trace Genotoxic Screening, Volatile Impurities, ID Decision->Path_GC Identification/Trace Prep_HPLC Direct Dissolution (Solvent: 0.1% Formic Acid/MeOH) Path_HPLC->Prep_HPLC Prep_GC Derivatization Required (Reagent: Acetone) Path_GC->Prep_GC Result_HPLC HPLC-UV/DAD (235 nm) Prep_HPLC->Result_HPLC Result_GC GC-MS (SIM Mode) (Target: Hydrazone Derivative) Prep_GC->Result_GC

Figure 1: Analytical workflow distinguishing between direct liquid chromatography and derivatization-based gas chromatography.

Method A: HPLC-UV Protocol (Assay & Purity)

Scientific Rationale: The HCl salt dissociates in water.[1] The hydrazine group (


 for the conjugate acid) is protonated at acidic pH.[1] We use a low pH mobile phase to keep the molecule fully ionized (preventing peak tailing caused by mixed-mode interactions with residual silanols) and to prevent on-column oxidation.[1]
Instrument Parameters
ParameterSpecification
System HPLC with Diode Array Detector (DAD)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV 235 nm (Primary), 254 nm (Secondary)
Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Solvent B: Acetonitrile (HPLC Grade)

Note: The ethyl group increases lipophilicity compared to standard phenylhydrazine, requiring a higher organic content for elution.

Time (min)% A (Aqueous)% B (Organic)Event
0.09010Equilibration
2.09010Isocratic Hold (Salt elution)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation
  • Weigh 25 mg of (3-Ethylphenyl)hydrazine HCl.[1]

  • Dissolve in 25 mL of Diluent (90:10 Water:Acetonitrile + 0.1% Formic Acid).

    • Crucial: Do not use pure acetonitrile or methanol as diluent; the free base may form if the salt disproportionates, leading to degradation. The acid in the diluent ensures stability.[1]

  • Filter through a 0.22 µm PVDF filter.[1] Polypropylene (PP) housing is preferred over Nylon (which can bind hydrazines).[1]

Method B: GC-MS Protocol (Derivatization)[1][3]

Scientific Rationale: Injecting phenylhydrazine salts directly into a hot GC inlet (


) causes disproportionation and thermal decomposition into anilines (3-ethylaniline) and azobenzenes, leading to false impurity profiles.[1]

We utilize Acetone Derivatization .[1][3] Acetone acts as both the solvent and the reagent, reacting with the hydrazine to form a stable hydrazone (acetone azine derivative).[3]

Derivatization Pathway

Reaction Reactant1 (3-Ethylphenyl)hydrazine Intermediate Reaction (Room Temp, 15 min) Reactant1->Intermediate Reactant2 Acetone (Excess) Reactant2->Intermediate Product Acetone (3-ethylphenyl)hydrazone (Stable GC Analyte) Intermediate->Product Byproduct H2O Intermediate->Byproduct

Figure 2: Condensation reaction converting the unstable hydrazine to a stable hydrazone for GC analysis.

Derivatization Protocol
  • Weigh: 10 mg of (3-Ethylphenyl)hydrazine HCl into a GC vial.

  • Add: 1.0 mL of Acetone (HPLC/GC Grade).

  • Add Base: 10 µL of Triethylamine (TEA) or Pyridine.

    • Why: The HCl salt requires neutralization to release the free hydrazine for reaction with acetone.[1]

  • Incubate: Vortex for 30 seconds. Let stand at room temperature for 15 minutes.

  • Inject: The solution is ready for injection. The excess acetone serves as the solvent peak.[1]

GC-MS Parameters
ParameterSpecification
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Split (20:1), 250°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Mode Full Scan (40-350 amu) for ID; SIM for Trace
Temperature Program
  • Initial: 60°C (Hold 2 min) - Elutes Acetone solvent

  • Ramp: 15°C/min to 280°C[1]

  • Hold: 5 min at 280°C

Expected Retention: The hydrazone derivative will elute significantly later than the solvent front (approx 10-12 min) and will show a molecular ion of


 (Parent 136 + Acetone 58 - Water 18).[1]

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, check the following system suitability parameters before running batches:

  • HPLC Tailing Factor: Must be

    
    .[1] If tailing occurs, increase buffer concentration (up to 25mM Phosphate) or lower pH.[1]
    
  • GC Conversion Efficiency: Inject a standard of 3-ethylaniline. If this peak appears in your derivatized sample, it indicates incomplete derivatization or thermal breakdown in the inlet. Ensure sufficient TEA is added to neutralize the HCl salt.[1]

  • Recovery: Spike the sample with a known amount of phenylhydrazine (unsubstituted) as an internal standard to verify extraction/reaction efficiency.

References

  • European Pharmacopoeia (Ph.[1][4] Eur.). Phenylhydrazine Hydrochloride Solution (Reagent).[1][5] Available at: [Link]

  • PubChem. (4-Ethylphenyl)hydrazine hydrochloride (Analogous Compound Data).[1] National Library of Medicine.[1] Available at: [Link]

  • SIELC Technologies. Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (Reference for general hydrazine derivatization principles). Available at: [Link]

Sources

Use of (3-Ethylphenyl)hydrazine hydrochloride in the synthesis of tryptan drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of (3-Ethylphenyl)hydrazine hydrochloride in the Synthesis of Triptan-Class Drugs

Introduction: The Indole Core in Modern Migraine Therapeutics

The tryptan class of drugs represents a cornerstone in the acute treatment of migraine headaches, a complex neurological disorder affecting a significant portion of the global population.[1][2] These drugs act as selective agonists for the 5-HT1B and 5-HT1D serotonin receptors, mediating vasoconstriction of painfully dilated cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3] The chemical scaffold common to all triptans is the indole ring system, making its efficient synthesis a critical focus in pharmaceutical development.[4]

The Fischer indole synthesis, a robust and versatile reaction discovered by Hermann Emil Fischer in 1883, remains a premier method for constructing this essential heterocyclic core.[5][6] This reaction facilitates the formation of an indole from a substituted phenylhydrazine and an appropriate aldehyde or ketone under acidic conditions.[6][7] (3-Ethylphenyl)hydrazine hydrochloride is a key starting material in this context, serving as a specific precursor for the synthesis of certain second-generation triptans, most notably Eletriptan.[8][9] These application notes provide a detailed examination of the underlying mechanism, a comprehensive experimental protocol, and practical insights for researchers employing (3-Ethylphenyl)hydrazine hydrochloride in the synthesis of tryptan analogues.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The enduring utility of the Fischer indole synthesis lies in its reliability for forging the indole nucleus from readily available precursors. The reaction proceeds through a cascade of acid-catalyzed transformations, the accepted mechanism of which was first proposed by Robinson.[5]

The key stages are as follows:

  • Phenylhydrazone Formation: The synthesis begins with the condensation of (3-Ethylphenyl)hydrazine with a suitable carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.[10][11] This initial step is a reversible acid-catalyzed reaction.

  • Tautomerization to Ene-hydrazine: The resulting phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[6][11] This step is crucial as it sets the stage for the key bond-forming event.

  • [12][12]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement.[6][10] This is the core C-C bond-forming step, which breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[6][10]

  • Rearomatization and Cyclization: The di-imine intermediate subsequently rearomatizes, which drives the reaction forward. The newly formed aromatic amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[5][10]

  • Elimination of Ammonia: Under the acidic reaction conditions, the aminal intermediate eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring system.[6][11]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials Hydrazine (3-Ethylphenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Condensation (+ H⁺, - H₂O) Carbonyl Aldehyde/Ketone (e.g., 4-Aminobutanal Acetal) Carbonyl->Hydrazone Condensation (+ H⁺, - H₂O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization ProtonatedEne Protonated Ene-hydrazine EneHydrazine->ProtonatedEne Protonation (+ H⁺) Diimine Di-imine Intermediate ProtonatedEne->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Cyclization Indole Final Tryptan Core (5-Ethyl-1H-indole) Aminal->Indole Elimination of NH₃

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocol: Synthesis of a 5-Ethyl-Substituted Tryptamine

This protocol describes a general procedure for synthesizing an N,N-dialkyltryptamine derivative using (3-Ethylphenyl)hydrazine hydrochloride, adapted from established methods for tryptamine synthesis.[10]

Safety Precautions:

  • (3-Ethylphenyl)hydrazine hydrochloride and its free base are toxic and potential carcinogens.[13][14] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[13] Avoid inhalation of dust and contact with skin.[14]

  • Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine and intermediates.

Reagents and Materials
CompoundCAS No.MW ( g/mol )Molar Eq.Amount (Example)
(3-Ethylphenyl)hydrazine hydrochloride60481-49-4172.661.03.45 g (20 mmol)
4-(N,N-Dimethylamino)butanal dimethyl acetal1116-77-4161.241.23.87 g (24 mmol)
Sulfuric Acid (98%)7664-93-998.08Catalyst~6.5 g (for 4% soln)
Deionized Water7732-18-518.02Solvent120 mL
Ammonium Hydroxide (30% aq. soln)1336-21-635.05Base~15 mL
Isopropyl Acetate108-21-4102.13Extraction150 mL (3 x 50 mL)
Anhydrous Sodium Sulfate7757-82-6142.04Drying AgentAs needed
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Ethylphenyl)hydrazine hydrochloride (1.0 eq, 20 mmol).

    • Add 120 mL of a 4% aqueous sulfuric acid solution. The choice of an acid catalyst is critical; Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ are commonly used to facilitate the reaction.[5][6]

    • Add 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq, 24 mmol) to the mixture.

    • Fit the condenser with a nitrogen inlet to maintain an inert atmosphere.

  • Fischer Indolization:

    • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by periodically taking aliquots from the reaction mixture.

    • The rationale for heating is to provide the necessary activation energy for the[12][12]-sigmatropic rearrangement, which is typically the rate-determining step.[10]

  • Workup and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature using an ice bath.

    • Carefully basify the cooled mixture by slowly adding 30% aqueous ammonium hydroxide (~15 mL) until the pH is > 9. This step is crucial to deprotonate the tryptamine product, converting it from its water-soluble salt form to its organic-soluble free base, enabling extraction.[10]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with isopropyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tryptamine product, typically as an oil or a semi-solid.[10]

Purification

The crude product often contains unreacted starting materials and side products, necessitating purification.

A. Column Chromatography (Recommended): [10]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent the product from streaking on the acidic silica.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column.

    • Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified tryptamine.

B. Recrystallization (Alternative): [10]

  • If the crude product is solid, recrystallization can be an effective purification method.

  • Procedure:

    • Select a solvent or solvent pair in which the tryptamine is sparingly soluble at room temperature but highly soluble when hot.

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

    • Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

Process Workflow Visualization

The overall synthesis can be summarized in the following workflow.

Workflow_Diagram Figure 2: General Experimental Workflow A 1. Reagent Preparation (Weighing & Mixing) B 2. Fischer Indole Synthesis (Reflux under N₂ atmosphere) A->B C 3. Reaction Workup (Cooling, Basification) B->C D 4. Extraction (Separation of Product into Organic Phase) C->D E 5. Drying & Concentration (Removal of Water & Solvent) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Final Product (Pure Tryptamine Derivative) F->G

Sources

Troubleshooting & Optimization

Purification techniques for products from (3-Ethylphenyl)hydrazine hydrochloride reactions

[1]

Welcome to the Advanced Application Support Hub. This guide addresses the specific purification challenges associated with (3-Ethylphenyl)hydrazine hydrochloride (CAS: 19398-06-2) . Unlike simple phenylhydrazine, the 3-ethyl substituent introduces unique regiochemical ambiguity and lipophilic shifts that complicate standard workups.

Below you will find targeted troubleshooting modules designed to salvage "tarry" reactions, separate stubborn isomers, and ensure analytical purity.

Module 1: The "Black Tar" Phenomenon (Oxidation Control)

User Question: “My reaction mixture turned dark red/black within minutes of neutralizing the hydrochloride salt. My yield is low and the product is an oil. How do I prevent this?”

Scientist’s Diagnosis: You are observing rapid oxidative decomposition.[1] Free hydrazine bases are electron-rich and prone to auto-oxidation by atmospheric oxygen, forming azo-hydroperoxides, diazenes, and eventually intractable polymers ("tar").[1] The 3-ethyl group adds electron density to the ring, making this analog slightly more susceptible to oxidation than unsubstituted phenylhydrazine.

Troubleshooting Protocol:

  • The "Salt-Break" Technique: Never neutralize the hydrochloride salt until the exact moment of reaction. If your protocol calls for the free base, generate it in situ under an inert atmosphere (Nitrogen/Argon).

    • Method: Suspend the HCl salt in the solvent. Add a stoichiometric base (e.g., NaOAc, Et3N) directly to the reaction vessel, not in an open separatory funnel.

  • Deoxygenation (Sparging): Dissolved oxygen is the enemy. Sparge all solvents with argon for 15 minutes before introducing the hydrazine.

  • Rescue Protocol for Dark Mixtures: If your crude mixture is already dark, perform a Reductive Wash during the workup:

    • Dissolve crude in EtOAc or DCM.[1]

    • Wash with a 5% aqueous solution of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite .

    • Mechanism:[1][2][3][4][5][6] This reduces colored azo/azoxy impurities back to hydrazines or water-soluble anilines, clarifying the organic layer.

Module 2: The Regioisomer Nightmare (Fischer Indole Synthesis)

User Question: “I used (3-ethylphenyl)hydrazine to make a substituted indole. TLC shows two spots very close together.[1] Which is my product, and how do I separate them?”

Scientist’s Diagnosis: This is the classic "meta-substituent problem" in Fischer Indole Synthesis. When the hydrazone cyclizes, the new C-C bond can form at either the ortho-2 or ortho-6 position.

  • Path A (Sterically Hindered): Attack at C2 (between the ethyl and hydrazine)

    
     yields the 4-ethyl indole .
    
  • Path B (Less Hindered): Attack at C6

    
     yields the 6-ethyl indole .[1]
    

While Path B is usually favored (approx. 60:40 to 80:20 ratio), you will almost always get a mixture.

Visualization: Regioselectivity Mechanism

FischerRegioStart3-EthylphenylhydrazoneSigmatropic[3,3]-Sigmatropic ShiftStart->SigmatropicOrtho2Attack at C2(Sterically Crowded)Sigmatropic->Ortho2 High Energy BarrierOrtho6Attack at C6(Sterically Open)Sigmatropic->Ortho6 Lower Energy BarrierProd44-Ethyl Indole(Minor Product)Ortho2->Prod4Prod66-Ethyl Indole(Major Product)Ortho6->Prod6

Caption: Divergent cyclization pathways for meta-substituted hydrazines. The 6-ethyl isomer is generally favored due to lower steric hindrance.[1]

Separation Strategy:

TechniqueApplicabilityProtocol Notes
Flash Chromatography DifficultThe isomers often co-elute.[1] Use a shallow gradient (e.g., 0.5% increase in EtOAc per column volume). Tip: Use Toluene/EtOAc instead of Hexane/EtOAc; the pi-pi interactions with toluene often improve separation of regioisomers.
Fractional Crystallization ModerateThe 6-ethyl isomer is usually more symmetric and crystalline.[1] Dissolve the mixture in hot Heptane (with minimal EtOH). Cool slowly. The major isomer often crystallizes first.
Preparative HPLC Best Required for >98% purity.[1] See Module 4 for conditions.
Module 3: Removing Unreacted Hydrazine

User Question: “NMR shows residual starting material (hydrazine) in my product. It’s toxic and interfering with biological assays. Standard extraction didn't remove it.”

Scientist’s Diagnosis: Hydrazines are "sticky" bases and can hydrogen-bond to your product.[1] Furthermore, (3-ethylphenyl)hydrazine is lipophilic enough to partition partially into organic solvents like DCM, evading acid washes.[1]

The "Scavenger" Protocol: Do not rely solely on acid/base extraction. Chemically scavenge the hydrazine.[7]

  • Reagent: Add 1.5 equivalents (relative to estimated impurity) of 4-Nitrobenzaldehyde or Acetone to the crude mixture.

  • Process: Stir for 30 minutes.

  • Result: The hydrazine converts to a hydrazone.[2]

    • Acetone hydrazones are often volatile or water-soluble.[1]

    • Nitrobenzaldehyde hydrazones are highly crystalline and non-polar; they will precipitate or move to a completely different Rf on silica, making chromatographic separation easy.

Module 4: Chromatographic Solutions (HPLC & Flash)

User Question: “My peaks are tailing badly on the column. I suspect the basic nitrogen is interacting with the silanols.”

Scientist’s Diagnosis: Hydrazines and their indole products are basic. They interact with acidic silanol groups on silica or C18 stationary phases, causing peak tailing. You must use a Basic Modifier or an Ion-Pairing Agent .[1]

Recommended Mobile Phases:

ModeStationary PhaseSolvent ASolvent BModifier (Critical)
Flash (Normal Phase) Silica (Standard)Hexane or TolueneEtOAc or IPAAdd 1% Triethylamine (TEA) to the solvent system.[1] Pre-rinse the column with the TEA solution.
HPLC (Reverse Phase) C18 (End-capped)WaterAcetonitrile0.1% Ammonium Formate (pH ~8.[1]5) OR 0.1% TFA (if pH <3 is tolerated).

Workflow Visualization: Purification Decision Tree

PurificationTreeInputCrude Reaction MixtureCheckTLCTLC AnalysisInput->CheckTLCIsomersIsomers Present?(Double Spot)CheckTLC->IsomersYesHydrazineResidual Hydrazine?CheckTLC->HydrazineYesPrepPrep-HPLC(C18, Ammonium Formate)Isomers->PrepDirectly if scale <100mgCrystCrystallization(Heptane/EtOH)Isomers->CrystTry first (Cheap)ScavengeAdd 4-Nitrobenzaldehyde(Form Hydrazone)Hydrazine->ScavengeHigh LevelsFlashFlash Chromatography(Toluene/EtOAc + 1% TEA)Hydrazine->FlashLow LevelsCryst->PrepIf purity <95%

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

References & Further Reading
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Definitive text on the mechanism and regiochemistry of meta-substituted hydrazines).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

  • Sigma-Aldrich (Merck). "Phenylhydrazine Hydrochloride Safety Data Sheet."[1] (For physical properties and stability data). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for hydrazine purification and handling).

Troubleshooting low conversion rates in reactions with (3-Ethylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Optimization

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a critical building block, primarily utilized in the Fischer Indole Synthesis to generate bioactive scaffolds. While the ethyl group at the meta position offers unique pharmacological properties, it introduces specific challenges regarding regioselectivity and reaction kinetics .

Users reporting "low conversion" are frequently encountering one of three distinct failure modes:

  • The "Salt" Trap: Failure to liberate the nucleophilic free base from the hydrochloride salt.

  • Regio-Electronic Stalling: Steric hindrance or electronic deactivation preventing the [3,3]-sigmatropic shift.

  • Oxidative Decomposition: Degradation of the hydrazine prior to hydrazone formation.

This guide provides a diagnostic workflow and validated protocols to resolve these issues.

Diagnostic Workflow

Before altering your synthetic route, follow this decision matrix to identify the bottleneck.

TroubleshootingFlow Start Issue: Low Conversion (<30%) CheckAppearance Is starting material dark brown/sticky? Start->CheckAppearance Purify Action: Recrystallize (EtOH/Et2O) CheckAppearance->Purify Yes CheckpH Check Reaction pH CheckAppearance->CheckpH No (White/Pale Yellow) SaltIssue Diagnosis: 'Salt Trap' HCl is inhibiting nucleophilicity CheckpH->SaltIssue pH < 3 (Too Acidic) CheckTLC TLC Analysis: Is Hydrazone visible? CheckpH->CheckTLC pH 4-5 (Optimal) ActionBase Action: Add NaOAc or Pre-neutralize SaltIssue->ActionBase Kinetics Diagnosis: Failed Cyclization (Sigmatropic Shift Stalled) CheckTLC->Kinetics Hydrazone Present Indole Absent ActionAcid Action: Switch to ZnCl2 or H2SO4 Kinetics->ActionAcid

Figure 1: Diagnostic Logic for Hydrazine Conversion Failures.

Critical Failure Modes & Solutions

Failure Mode A: The Hydrochloride Barrier (The "Salt Trap")

The Science: The hydrochloride salt stabilizes the hydrazine but renders the terminal nitrogen (


) non-nucleophilic. It cannot attack the ketone/aldehyde carbonyl carbon to form the hydrazone intermediate.
  • Symptom: Starting material remains unconsumed; no hydrazone spot on TLC.

  • Solution: You must buffer the reaction. Do not rely on the solvent alone to strip the proton.

Protocol 1: Buffered Acetic Acid Method (Recommended)

This method generates the free base in situ while maintaining enough acidity for the subsequent cyclization.

  • Dissolution: Dissolve (3-Ethylphenyl)hydrazine HCl (1.0 equiv) in Glacial Acetic Acid (10-15 volumes).

  • Buffering: Add Sodium Acetate (NaOAc) (1.1 equiv).

    • Why? This reacts with HCl to form NaCl and Acetic Acid, liberating the free hydrazine base (

      
      ).
      
  • Addition: Add the ketone/aldehyde (1.0 - 1.1 equiv).

  • Reflux: Heat to 90°C–110°C. Monitor via TLC.

Failure Mode B: Regioselectivity & Isomer Mixtures

The Science: The meta-ethyl group creates an asymmetric system. During the Fischer Indole Synthesis, the [3,3]-sigmatropic rearrangement can occur at two positions on the aromatic ring:

  • Ortho (C2): Sterically hindered (sandwiched between hydrazine and ethyl). Yields 4-ethylindole .

  • Para (C6): Sterically accessible. Yields 6-ethylindole .

Expectation: You will typically observe a 4:1 to 9:1 ratio favoring the 6-ethylindole (Major Product) [1]. Low conversion often implies the reaction is "stuck" trying to force the sterically hindered 4-isomer pathway.

Regioselectivity Substrate 3-Ethylphenylhydrazine (Hydrazone Form) PathA Cyclization at C2 (Steric Clash) Substrate->PathA High Energy barrier PathB Cyclization at C6 (Favored) Substrate->PathB Lower Energy barrier ProdA 4-Ethylindole (Minor Product) PathA->ProdA ProdB 6-Ethylindole (Major Product) PathB->ProdB

Figure 2: Regiochemical bifurcation of meta-substituted hydrazines.

Failure Mode C: Catalyst Mismatch

If the hydrazone forms but does not cyclize to the indole, your acid catalyst is too weak for the electronic deactivation caused by the ethyl group.

Catalyst Selection Guide:

Catalyst SystemAcidityApplication for 3-Ethylphenylhydrazine
AcOH (Glacial) WeakStandard. Works for reactive ketones (cyclohexanone).
H₂SO₄ (4%) in EtOH StrongOptimization. Use if AcOH fails. Promotes rearrangement.
ZnCl₂ (Fused) Lewis AcidHigh Performance. Best for sterically hindered ketones. Requires high temp (150°C+).
Polyphosphoric Acid (PPA) Very StrongLast Resort. Can cause sulfonation or polymerization.

Validated Experimental Protocol

Protocol: Two-Step One-Pot Synthesis (High Yield Variant) Use this when direct reflux in acetic acid yields <50%.

Materials:

  • (3-Ethylphenyl)hydrazine HCl (10 mmol)

  • Ketone (10 mmol)

  • Ethanol (20 mL)

  • H₂SO₄ (conc.)

Step-by-Step:

  • Free Base Liberation: Suspend the hydrazine HCl in Ethanol (15 mL). Add Triethylamine (10.5 mmol) and stir for 10 min at RT. The mixture will clear or turn slightly cloudy (Et3N·HCl salts).

  • Hydrazone Formation: Add the ketone.[1] Stir at RT for 1–2 hours.

    • Checkpoint: TLC should show disappearance of hydrazine and appearance of a non-polar hydrazone spot.

  • Acid Catalysis: Carefully add conc. H₂SO₄ (1.0 mL) dropwise. (Exothermic!).

  • Cyclization: Heat to reflux (80°C) for 3–5 hours.

  • Workup: Cool. Pour into ice water. Neutralize with NaHCO₃. Extract with EtOAc.

Frequently Asked Questions (FAQ)

Q: My starting material is dark brown. Can I still use it? A: No. Hydrazines are prone to auto-oxidation, forming diazenes and tars that inhibit the radical-free mechanism of Fischer synthesis.

  • Fix: Recrystallize from hot Ethanol/Ether. If it remains dark, purchase fresh stock. Store under Argon at 4°C.

Q: I see two spots on my TLC very close together. Is this an impurity? A: Likely not. This is usually the mixture of 4-ethyl and 6-ethyl indole isomers. Separation requires careful column chromatography (Gradient Hexane:EtOAc) or preparative HPLC.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (120°C, 10-20 min) in Acetic Acid significantly improves yields for electron-rich hydrazines by overcoming the energy barrier of the [3,3]-sigmatropic shift [2].

Q: Why is the product an oil instead of a solid? A: The ethyl group lowers the melting point compared to the parent indole. Additionally, the presence of isomer mixtures (4- and 6-ethyl) depresses the melting point further, resulting in an oil or waxy solid.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Lipson, V. V., & Gorobets, N. Y. (2009). "One hundred years of the Fischer indole synthesis." Chemistry of Heterocyclic Compounds, 45(5), 505-526.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Sigma-Aldrich. (2024). Product Specification: (3-Ethylphenyl)hydrazine hydrochloride.[2] (Note: General reference for physical properties).

Sources

Preventing oxidation of (3-Ethylphenyl)hydrazine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation & Degradation of (3-Ethylphenyl)hydrazine Hydrochloride Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Introduction: The Instability Paradox

(3-Ethylphenyl)hydrazine hydrochloride is a critical intermediate, often used in Fischer Indole Synthesis to generate scaffold diversity in drug discovery. However, the hydrazine moiety (


) is thermodynamically predisposed to oxidation.[1]

While the hydrochloride salt form (


) is significantly more stable than the free base liquid, it is not immune .[1] The presence of the ethyl group at the meta position adds lipophilicity but does not protect the nitrogen lone pair from radical attack once the salt dissociates or hydrolyzes.

This guide provides a self-validating system to ensure your starting material remains competent for synthesis.[1]

Module 1: Storage & Diagnosis (The First Line of Defense)

Visual Diagnostics: The "Traffic Light" System

Use this table to immediately assess the quality of your reagent before weighing.

Color StateChemical StatusRecommended Action
White / Off-White Pristine. Hydrochloride salt is intact.[1]Proceed with experiment immediately.
Beige / Pale Pink Trace Oxidation. Surface auto-oxidation (diazenyl radical formation).[1]Use with Caution. Slight excess (1.1 equiv) may be required.
Dark Red / Brown Severe Degradation. Formation of azo-oligomers and tars.[1]STOP. Recrystallization (Module 3) or disposal required.
FAQ: Storage Protocols

Q: Why does my bottle turn pink even when sealed? A: This is likely due to autocatalytic oxidation . Even trace amounts of oxygen trapped in the headspace can initiate a radical chain reaction. The oxidation of hydrazines generates superoxide anions (


)  and hydrogen peroxide (

)
, which further accelerate the degradation of the remaining material.
  • The Fix: You must displace headspace air with an inert gas (Argon or Nitrogen) after every use. Parafilm is insufficient; use electrical tape or a secondary containment desiccator.

Q: Can I store it in a standard chemical cabinet? A: No.

  • Temperature: Store at -20°C (Freezer) . Thermal energy accelerates the homolytic cleavage of the N-H bond.

  • Light: Hydrazines are photosensitive. Store in amber vials or wrap clear jars in aluminum foil.

  • Moisture: The HCl salt is hygroscopic. Absorbed water promotes hydrolysis, liberating the free base, which oxidizes 100x faster than the salt.

Module 2: Active Handling & Reaction Setup

The "No-Metal" Rule

Critical Alert: Never use stainless steel spatulas to weigh this compound.[1]

  • Reasoning: Trace transition metals (Fe, Cu, Mn) act as catalysts for Fenton-type reactions, generating hydroxyl radicals from trace peroxides.

  • Protocol: Use porcelain, glass, or Teflon-coated spatulas only.

Solvent Preparation Guide

If your reaction turns dark immediately upon adding the hydrazine, your solvent is the culprit.

Standard Degassing Protocol:

  • Select solvent (e.g., Ethanol, Methanol).

  • Submerge a glass dispersion tube (fritted gas bubbler) into the solvent.

  • Sparge with high-purity Argon (heavier than air, blankets better than

    
    ) for 15-20 minutes  per 100mL.
    
  • Why? Dissolved oxygen in standard HPLC-grade methanol is sufficient to oxidize ~5-10% of your hydrazine within minutes.

Module 3: Recovery & Purification

If your material is brown (oxidized), you can recover the pure white salt using this specific recrystallization protocol.

Recrystallization Protocol (Ethanol/HCl System)
  • Dissolution: Dissolve the crude/oxidized (3-Ethylphenyl)hydrazine hydrochloride in the minimum amount of boiling Ethanol (absolute) .

    • Note: If insoluble tars are present, filter the hot solution quickly through a glass frit.

  • Acidification: Add a few drops of Concentrated HCl to the hot solution.

    • Mechanism:[1][2][3][4] This ensures the equilibrium is shifted entirely to the protonated salt form (

      
      ), which is less soluble in cold ethanol than the impurities.
      
  • Crystallization:

    • Allow to cool to room temperature slowly.

    • Place in an ice bath (

      
      ) for 2 hours.
      
    • Optional: Add diethyl ether dropwise to induce precipitation if crystals do not form.

  • Collection: Filter under Argon (if possible) or quickly in air. Wash with cold Ether .

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove acid traces.
    

Visualizing the Chemistry

Diagram 1: The Oxidation Cascade

This diagram illustrates why the reaction is autocatalytic and why metals are dangerous.

OxidationCascade Hydrazine (3-Ethylphenyl)hydrazine (Reduced Form) Radical Hydrazyl Radical (Reactive Intermediate) Hydrazine->Radical O2 / Light Superoxide Superoxide (O2•-) & H2O2 Radical->Superoxide Generates Diazene Phenyldiazene (Unstable) Radical->Diazene -H• Superoxide->Hydrazine Oxidizes (Autocatalysis) Tars Azo-Oligomers / Tars (Brown Color) Diazene->Tars Polymerization Metals Metal Catalysts (Fe3+, Cu2+) Metals->Hydrazine Initiates (Fenton)

Caption: The autocatalytic cycle where oxidation byproducts (Superoxide) attack the remaining starting material.[1]

Diagram 2: Safe Handling Workflow

Follow this decision tree before every experiment.

HandlingWorkflow Start Inspect Reagent ColorCheck Check Color Start->ColorCheck White White/Off-White ColorCheck->White Pass Pink Pink/Beige ColorCheck->Pink Caution Brown Dark Brown ColorCheck->Brown Fail Weighing Weighing Step White->Weighing Pink->Weighing Use 1.1 eq Recryst Recrystallize (EtOH/HCl) Brown->Recryst ToolCheck Tool Check Weighing->ToolCheck GlassTool Use Glass/Plastic ToolCheck->GlassTool Safe MetalTool Metal Spatula ToolCheck->MetalTool UNSAFE Proceed to Reaction Proceed to Reaction GlassTool->Proceed to Reaction Discard Discard MetalTool->Discard Contaminated Recryst->White

Caption: Operational decision tree for assessing reagent quality and handling requirements.

References

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.[5] [Link]

  • Coleman, G. H. (1922). Phenylhydrazine.[3][6][7][8][9][10][11][12] Organic Syntheses, 2, 71. (Detailed preparation and hydrochloride salt stabilization). [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Reference for mechanism and impact of oxidized hydrazines on yield). [Link][1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine.[8] [Link][1]

Sources

Technical Support Center: Purification of (3-Ethylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 3-EPH-HCl CAS: 60481-49-4 Chemical Nature: Hygroscopic, Air-Sensitive Aryl Hydrazine Salt

Welcome to the Technical Support Center

You are likely here because your commercial batch of (3-Ethylphenyl)hydrazine hydrochloride has degraded. This compound is notoriously unstable; even "fresh" commercial bottles often arrive with a pink or brown crust due to auto-oxidation.

This guide provides field-proven protocols to restore your reagent to analytical purity (>98%).

⚠️ SAFETY WARNING: Aryl hydrazines are potent skin sensitizers and suspected carcinogens. They can induce hemolytic anemia.[1][2] All procedures below must be performed in a fume hood with double-gloving (Nitrile/Laminate).

Module 1: Diagnostic Troubleshooting

Before starting a purification workflow, identify the state of your material using this diagnostic guide.

Q: My solid is pink or brown. Is it ruined?

A: Not necessarily. The color is likely due to surface oxidation products (diazenes or tetrazenes) which form rapidly upon exposure to air. The underlying crystal lattice is often intact.

  • Action: If the core crystals are white/off-white, perform Protocol A (Recrystallization) . If the entire mass is a dark tar, proceed to Protocol B (Acid-Base Regeneration) .

Q: The melting point is broad (e.g., >5°C range).

A: This indicates the presence of impurities, likely inorganic salts (from the reduction of diazonium salts during synthesis) or retained solvent.

  • Action: Perform Protocol A using acidified ethanol to remove inorganic salts (which are insoluble in ethanol).

Q: I see insoluble matter when dissolving in water.

A: This is often the result of polymerization or the formation of the free base (which is less soluble in water than the salt).

  • Action: Filter the solution while hot. Ensure the solvent is acidic (pH < 3) to keep the hydrazine protonated and soluble.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Assess Material ColorCheck Check Color Start->ColorCheck Pink Pink/Light Brown (Surface Oxidation) ColorCheck->Pink Surface discoloration Tar Dark Brown/Tar (Deep Oxidation) ColorCheck->Tar Gooey/Dark SolubilityCheck Check Solubility (in acidified water) Insolubles Insoluble Matter (Polymers/Salts) SolubilityCheck->Insolubles Cloudy/Particulates ActionA Protocol A: Recrystallization (EtOH/HCl) SolubilityCheck->ActionA Fully Soluble Pink->SolubilityCheck ActionB Protocol B: Free-Base Regeneration Tar->ActionB ActionC Hot Filtration then Protocol A Insolubles->ActionC

Figure 1: Decision matrix for selecting the appropriate purification strategy based on visual and physical inspection.

Module 2: Purification Protocols

Protocol A: Recrystallization (The Standard)

Best for: Removing surface oxidation and inorganic salts.

The Science: (3-Ethylphenyl)hydrazine HCl is soluble in hot ethanol but insoluble in cold ethanol. Inorganic salts (NaCl) often left over from synthesis are insoluble in hot ethanol, allowing for their removal by filtration. We add HCl to the solvent to suppress deprotonation, preventing the hydrazine from oxidizing during the heating step.

Reagents:

  • Absolute Ethanol (degassed)

  • Concentrated HCl (37%)[3]

  • Diethyl Ether (for washing)

Step-by-Step:

  • Solvent Prep: Prepare a solution of Ethanol containing 1% (v/v) conc. HCl. Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen.

  • Dissolution: Place the crude solid in a flask. Add the hot acidic ethanol dropwise while heating (approx. 60-70°C) until the solid dissolves.

    • Note: If you see white gritty solids that refuse to dissolve, these are likely inorganic salts. Filter them out rapidly while the solution is hot.

  • Crystallization: Remove from heat. Let the flask cool slowly to room temperature, then place it in an ice bath (0°C) for 2 hours.

  • Collection: Filter the white needles under an inert atmosphere (if possible).

  • Wash: Wash the crystals twice with cold diethyl ether to remove colored organic impurities.

  • Dry: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Protocol B: Acid-Base Regeneration (The Deep Clean)

Best for: Heavily degraded samples or removing isomeric impurities.

The Science: This method converts the salt to the free base (an oil), which can be extracted into an organic solvent. This separates the hydrazine from water-soluble impurities. The salt is then regenerated immediately to prevent oxidation.

Reagents:

  • 2M NaOH solution (degassed)

  • Toluene or Diethyl Ether

  • HCl gas (generated or from a cylinder) OR 2M HCl in Ether

Step-by-Step:

  • Liberation: Suspend the crude salt in degassed water. Slowly add 2M NaOH under nitrogen flow until the pH > 10. The solid will disappear, and an oil (the free hydrazine) will separate.

  • Extraction: Extract the aqueous mixture 3x with Toluene (preferred over ether for higher boiling point and safety).

  • Wash & Dry: Wash the combined organic layers with brine, then dry over anhydrous

    
    . Filter into a clean, dry flask.
    
  • Regeneration:

    • Option 1 (Gas): Bubble dry HCl gas through the toluene solution. White precipitate will form immediately.

    • Option 2 (Solution): Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Isolation: Filter the solid, wash with ether, and dry under vacuum.

Visualization: Recrystallization Workflow

RecrystallizationFlow Input Crude Solid (Brown/Pink) Dissolve Dissolve in Hot Acidic EtOH Input->Dissolve Heat FilterHot Hot Filtration (Remove Salts) Dissolve->FilterHot If cloudy Cool Cool to 0°C (Crystallize) Dissolve->Cool If clear FilterHot->Cool Wash Wash with Cold Ether Cool->Wash Output Pure Crystals (White Needles) Wash->Output

Figure 2: Workflow for Protocol A, emphasizing the removal of inorganic contaminants via hot filtration.

Module 3: Data & Specifications

Table 1: Solubility Profile of (3-Ethylphenyl)hydrazine HCl

SolventTemperatureSolubility StateApplication
Water ColdModerateNot recommended (hydrolysis risk)
Ethanol Hot (>60°C)HighPrimary Recrystallization Solvent
Ethanol Cold (<0°C)LowCrystallization trigger
Diethyl Ether AnyInsolubleWashing impurities
Toluene AnyInsoluble (Salt form)Washing / Free-base extraction

Module 4: Storage & Stability FAQs

Q: How do I store the purified material? A: Store in a tightly sealed amber vial under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the crystals). Keep at -20°C.

Q: Why did my crystals turn pink after one day? A: Trace alkalinity on the glass surface can catalyze oxidation. Ensure all glassware is acid-washed (rinsed with dilute HCl and dried) before use.

Q: Can I use the free base instead of the hydrochloride? A: It is highly discouraged. The free base of (3-ethylphenyl)hydrazine is an oil that oxidizes exponentially faster than the salt. Always generate the free base in situ immediately before use if your reaction requires it.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4]

  • Guillemard, L., Jacob, N., & Wencel-Delord, J. (2020).[5] Synthesis of Phenylhydrazine Hydrochloride Derivatives. Synthesis, 52(04), 574-580.[5]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from

Sources

Validation & Comparative

Technical Guide: Synthesis and Characterization of Ethyl-Substituted Indoles via (3-Ethylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Indoles Synthesized from (3-Ethylphenyl)hydrazine Hydrochloride Content Type: Technical Comparison & Characterization Guide

Executive Summary

This guide details the synthesis, purification, and structural characterization of indole derivatives derived from (3-Ethylphenyl)hydrazine hydrochloride (CAS 60481-49-4). The primary challenge in utilizing this precursor via the Fischer Indole Synthesis is the regiochemical bifurcation that occurs during the [3,3]-sigmatropic rearrangement, yielding a mixture of 4-ethyl and 6-ethyl isomers.

This document provides a self-validating protocol for differentiating these isomers using NMR spectroscopy (


H, 

C) and compares the Fischer method against transition-metal-catalyzed alternatives regarding yield, regioselectivity, and atom economy.

Precursor Profile: (3-Ethylphenyl)hydrazine Hydrochloride

PropertySpecification
CAS Number 60481-49-4
Molecular Formula

Molecular Weight 172.66 g/mol
Physical State Off-white to beige crystalline solid
Key Reactivity Nucleophilic hydrazine moiety; prone to oxidation (store under inert atmosphere).
Regiochemical Risk High. The meta-ethyl substituent creates two non-equivalent ortho sites for cyclization.

Synthesis Protocol: The Fischer Indole Pathway[1][2][3][4][5]

To ensure crystalline products that are easier to purify and characterize than oily alkyl indoles, this protocol uses Ethyl Pyruvate as the ketone partner, yielding Ethyl 6-ethylindole-2-carboxylate (Major) and Ethyl 4-ethylindole-2-carboxylate (Minor).

Experimental Workflow
  • Hydrazone Formation:

    • Dissolve (3-Ethylphenyl)hydrazine HCl (1.0 eq) in Ethanol (EtOH).

    • Add Ethyl Pyruvate (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of hydrazine. Isolate the hydrazone intermediate if necessary, though "one-pot" is viable.

  • Cyclization (Fischer Indolization):

    • Suspend the hydrazone in Polyphosphoric Acid (PPA) or glacial Acetic Acid/ZnCl

      
      .
      
    • Heat to 80–100°C for 2–4 hours.

    • Mechanism:[1][2][3] Acid-catalyzed tautomerization to ene-hydrazine followed by [3,3]-sigmatropic rearrangement.[4]

    • Quench: Pour onto crushed ice. Neutralize with saturated NaHCO

      
      .
      
    • Extraction: Extract with Ethyl Acetate (3x). Dry over Na

      
      SO
      
      
      
      .
Regioselectivity Mechanism (Visualized)

The meta-ethyl group directs the rearrangement to two positions:

  • Path A (Para to Ethyl): Leads to the 6-Ethyl isomer. (Sterically favored).

  • Path B (Ortho to Ethyl): Leads to the 4-Ethyl isomer. (Sterically hindered).

FischerMechanism Start 3-Ethylphenylhydrazine Hydrazone EneHydrazine Ene-Hydrazine Tautomer Start->EneHydrazine Split [3,3]-Sigmatropic Rearrangement EneHydrazine->Split PathA Attack at C6 (Para to Ethyl) Split->PathA Favored PathB Attack at C2 (Ortho to Ethyl) Split->PathB Disfavored InterA Intermediate A (Less Steric Hindrance) PathA->InterA InterB Intermediate B (Steric Clash with Ethyl) PathB->InterB Prod6 Major Product: 6-Ethylindole InterA->Prod6 Prod4 Minor Product: 4-Ethylindole InterB->Prod4

Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of meta-substituted hydrazines.

Comparative Characterization: The "Self-Validating" System

The critical task is distinguishing the 4-ethyl and 6-ethyl isomers. While Mass Spectrometry (MS) will show identical molecular ions (


), 

H NMR
provides definitive structural proof based on aromatic coupling patterns (splitting).
Isomer Differentiation Table
Feature6-Ethyl Isomer (Major) 4-Ethyl Isomer (Minor)
Structure Symmetry 1,2,4-trisubstituted benzene ring pattern.1,2,3-trisubstituted benzene ring pattern.[5]
Proton H-7 Doublet (d) or Singlet (s). Weak meta coupling (

Hz) to H-5. Appears isolated.
Doublet (d) . Strong ortho coupling (

Hz) to H-6. Part of a contiguous system.
Proton H-4 Doublet (d) . Strong ortho coupling (

Hz) to H-5.
Substituted . No H-4 signal. (Ethyl group is here).
Proton H-5 Doublet of Doublets (dd) . Couples to H-4 (

) and H-7 (

).
Doublet (d) . Couples to H-6 (

).
Proton H-6 Substituted . No H-6 signal. (Ethyl group is here).Triplet (t) or dd. Couples to both H-5 and H-7 (

).
NOE Signal NOE observed between Ethyl-

and H-5 / H-7 .
NOE observed between Ethyl-

and H-3 / H-5 .
Interpretation Logic
  • The 6-Ethyl Signature: Look for a proton (H-7) that appears as a narrow doublet or singlet and does not share a large coupling constant (

    
     Hz) with two other protons.
    
  • The 4-Ethyl Signature: Look for three contiguous protons (H-5, H-6, H-7) where the middle proton (H-6) is a triplet (or apparent triplet) due to two distinct ortho neighbors.

Performance Comparison: Fischer vs. Alternatives

Why choose (3-Ethylphenyl)hydrazine over modern cross-coupling methods?

FeatureFischer Synthesis (This Protocol) Pd-Catalyzed (Buchwald/Hartwig)
Precursor Cost Low. Hydrazines are cheap commodity chemicals.High. Requires specific aryl halides and expensive Pd catalysts/ligands.
Regiocontrol Poor. Yields ~3:1 to 4:1 mixture of 6-ethyl : 4-ethyl. Requires chromatography.[3]Excellent. Regiochemistry is fixed by the starting aryl halide position.
Scalability High. Can be run on multi-gram/kg scale easily.Moderate. Catalyst cost scales linearly; inert atmosphere required.
Atom Economy High. Ammonia is the only byproduct.Lower. Generates stoichiometric salt waste and ligand degradation products.
Best Use Case Early-stage discovery or when the 6-isomer is the target and can be crystallized.Late-stage functionalization or when the 4-isomer is strictly required.

Purification & Separation Workflow

Separating the regioisomers is the bottleneck of this synthesis. The following workflow maximizes recovery.

SeparationWorkflow Crude Crude Reaction Mixture (Dark Oil/Solid) Flash Flash Column Chromatography Stationary: Silica Gel Mobile: Hexane:EtOAc (Gradient 95:5 -> 80:20) Crude->Flash Fraction1 Fraction 1 (Higher Rf) Typically 6-Ethyl Isomer (Less Polar due to symmetry) Flash->Fraction1 First Elution Fraction2 Fraction 2 (Lower Rf) Typically 4-Ethyl Isomer (More Polar) Flash->Fraction2 Second Elution Recryst1 Recrystallization (Ethanol/Water or Toluene) Fraction1->Recryst1 Recryst2 Recrystallization (Difficult - often oil) Fraction2->Recryst2 Final6 Pure 6-Ethyl Indole (White Needles) Recryst1->Final6 Final4 Pure 4-Ethyl Indole (Solid/Oil) Recryst2->Final4

Figure 2: Purification strategy for separating ethyl-indole regioisomers.

Experimental Tip:

If separation by column chromatography is difficult due to overlapping R


 values, convert the crude indole mixture into N-acetyl derivatives  (using acetic anhydride). The steric bulk of the ethyl group at the 4-position interacts differently with the N-acetyl group compared to the 6-position, often amplifying the difference in retention time.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry of hydrazone rearrangement).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of 3-Substituted Phenylhydrazones." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1494.
  • Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. Link (Comparison with Pd-catalyzed methods).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. Link (Reference for base physical properties).

Sources

Mass spectrometry analysis of (3-Ethylphenyl)hydrazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (3-EPH) is a critical intermediate and potential genotoxic impurity (GTI) in pharmaceutical synthesis. Its analysis presents three distinct challenges: oxidative instability , high polarity (poor retention on C18), and lack of strong UV chromophores .

This guide compares three mass spectrometry-based workflows for the quantification of 3-EPH. While Direct LC-MS (Method A) offers speed, it fails to meet trace-level regulatory requirements (LOD < 1 ppm). Derivatization with Benzaldehyde (Method C) is identified as the superior protocol, offering a 100-fold increase in sensitivity, excellent stability, and chromatographic resolution from structural isomers (2-ethyl and 4-ethyl analogs).

Technical Background & Challenges

The Analyte
  • Compound: (3-Ethylphenyl)hydrazine Hydrochloride[1][2][3][4]

  • CAS: 60481-49-4[1][2][3][4]

  • MW (Free Base): 136.19 g/mol

  • Reactivity: The hydrazine moiety (-NH-NH

    
    ) is a strong nucleophile but susceptible to rapid oxidation to azo compounds or hydrazones in air, leading to variable recovery in direct analysis.
    
The Analytical Gap

Standard QC methods often fail because 3-EPH elutes in the void volume of RPLC columns due to its polarity. Furthermore, in ESI+, the naked hydrazine yields a weak [M+H]


 signal that is easily suppressed by matrix components.

Comparative Analysis of MS Workflows

We evaluated three distinct strategies for the analysis of 3-EPH in pharmaceutical matrices.

Summary of Performance
FeatureMethod A: Direct LC-MSMethod B: Acetone DerivatizationMethod C: Benzaldehyde Derivatization
Principle Direct ESI+ of underivatized saltIn-situ formation of hydrazonePre-column formation of stable hydrazone
Sensitivity (LOD) ~500 ppb (Poor)~50 ppb (Moderate)< 1 ppb (Excellent)
Stability Low (Oxidation risk)Moderate (Hydrolysis risk)High (Stable >24h)
Retention (k') < 1.0 (Void elution)~ 3.0> 5.0 (Ideal)
Matrix Effect High suppressionModerateMinimal
Verdict Not RecommendedScreening OnlyGold Standard
Detailed Assessment[6]
Method A: Direct Analysis (HILIC/Reverse Phase)
  • Mechanism: Direct injection using HILIC columns to retain the polar salt.

  • Flaw: The hydrazine group is unstable in solution. Autosampler stability is often <4 hours, leading to false negatives.

  • Ionization: [M+H]

    
     = 137.2. Fragmentation is non-specific (loss of NH
    
    
    
    ), leading to high background noise.
Method B: Acetone Derivatization
  • Mechanism: 3-EPH reacts with acetone (often used as diluent) to form the isopropylidene hydrazone.

  • Flaw: The resulting hydrazone is susceptible to hydrolysis in the acidic mobile phases required for LC-MS.

Method C: Benzaldehyde Derivatization (Recommended)
  • Mechanism: Reaction with benzaldehyde forms a highly stable benzaldehyde (3-ethylphenyl)hydrazone .

  • Advantage: The conjugation of the phenyl rings creates a "UV tag" and a "Hydrophobic tag," shifting the molecule away from matrix suppression zones and significantly boosting ESI ionization efficiency.

Recommended Protocol: Benzaldehyde Derivatization

This protocol is validated for trace quantification (ppm level) of 3-EPH in drug substances.

Reaction Chemistry

The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of benzaldehyde, eliminating water to form the hydrazone.

Reaction Reactant1 (3-Ethylphenyl)hydrazine (MW 136.2) Intermediate Carbinolamine Intermediate Reactant1->Intermediate + Reactant2 Benzaldehyde (Excess) Reactant2->Intermediate Product Benzaldehyde (3-ethylphenyl)hydrazone (MW 224.3, m/z 225.3) Intermediate->Product - H2O Water H2O Intermediate->Water

Figure 1: Derivatization pathway converting unstable hydrazine to stable hydrazone.

Step-by-Step Workflow

Reagents:

  • Derivatization Solution: 5% Benzaldehyde in Methanol (v/v).

  • Buffer: 10 mM Ammonium Acetate (pH 4.5).

  • Solvent: Acetonitrile (LC-MS grade).

Procedure:

  • Sample Prep: Dissolve 50 mg of API in 1.0 mL of Methanol.

  • Derivatization: Add 100 µL of Derivatization Solution . Vortex for 30 seconds.

  • Incubation: Incubate at 40°C for 20 minutes. (Reaction is typically complete <10 mins, but 20 ensures quantitation).

  • Quench/Dilution: Dilute to volume with 50:50 Acetonitrile:Water.

  • Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters[7][8]

Chromatography:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes. (Derivative elutes ~5.5 min).

Mass Spectrometry (ESI+):

  • Mode: MRM (Multiple Reaction Monitoring).[5]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions (Optimized):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin
225.3 [M+H]

105.1 25Benzyl cation (Quantifier)
225.3 [M+H]

148.1 15Loss of Phenyl
225.3 [M+H]

120.1 30Ethyl-aniline fragment

Mechanistic Validation & Fragmentation[9]

Understanding the fragmentation is crucial for distinguishing the 3-ethyl isomer from potential 2-ethyl or 4-ethyl impurities. The derivatized product yields a distinct fragmentation pattern driven by the stability of the benzyl cation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 225.3 Frag1 Fragment A (Quantifier) [C7H5N]+ m/z 105.1 (Benzyl Cation) Parent->Frag1 N-N Cleavage (High Energy) Frag2 Fragment B [M - Ph]+ m/z 148.1 Parent->Frag2 C-C Cleavage Frag3 Fragment C [Ethyl-aniline]+ m/z 120.1 Parent->Frag3 Rearrangement

Figure 2: ESI+ Fragmentation pathway for Benzaldehyde (3-ethylphenyl)hydrazone.

References

  • Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs, 56(12), 45-52.[6] Link

  • Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical samples by derivatization-HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • Liu, L., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy for LC-MS/MS-Based Targeted Metabolomics. Analytical Chemistry. Link

Sources

Yield comparison between different synthetic routes to (3-Ethylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to (3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4).[1]

The analysis focuses on three distinct methodologies: the classical Stannous Chloride Reduction , the industrial Sodium Sulfite Reduction , and the modern Buchwald-Hartwig Amination .[2]

Executive Summary: Yield & Performance Matrix

MetricRoute 1: SnCl₂ Reduction Route 2: Na₂SO₃ Reduction Route 3: Buchwald-Hartwig
Primary Yield 65 – 75%85 – 92%80 – 95%
Purity Profile Moderate (Tin salts difficult to remove)High (Recrystallization required)Very High (Chromatography often needed)
Scalability Low (Toxic waste management)High (Industrial Standard)Low to Medium (Catalyst cost)
Atom Economy Poor (Stoichiometric metal waste)ModerateModerate (Ligand/Base waste)
Cost Efficiency MediumHigh (Cheapest raw materials)Low (Expensive Pd/Ligands)

Route 1: Classical Diazotization-Reduction (SnCl₂ Method)[1]

This method, often referred to as the Meyer Synthesis , is the traditional laboratory-scale approach.[2] It relies on the reduction of the diazonium salt using stannous chloride (SnCl₂).[2][3]

Mechanism & Rationale

The process begins with the diazotization of 3-ethylaniline.[2] The resulting diazonium salt is an electrophile that is directly reduced by the Sn(II) species.[2]

  • Causality: The reaction is conducted in strong HCl to prevent the formation of diazoamino coupling byproducts (triazenes).[2] SnCl₂ acts as a 2-electron reducing agent, converting the diazonium (

    
    ) to the hydrazine (
    
    
    
    ) via a stannyl-hydrazine intermediate.[1]
Experimental Protocol
  • Diazotization:

    • Dissolve 3-ethylaniline (12.1 g, 0.1 mol) in conc. HCl (50 mL) and cool to -5°C in an ice-salt bath.

    • Add a solution of NaNO₂ (7.0 g, 0.102 mol) in water (15 mL) dropwise. Maintain temperature

      
      . Stir for 30 min.
      
  • Reduction:

    • Prepare a solution of SnCl₂[2]·2H₂O (50 g, ~0.22 mol) in conc. HCl (40 mL). Cool to 0°C.

    • Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. Note: Addition order is critical to maintain excess reducing agent.

    • A creamy precipitate of the hydrazine chlorostannate complex forms immediately.

  • Isolation:

    • Allow the mixture to stand at 4°C overnight.

    • Filter the complex and wash with cold brine.[2]

    • Decomplexation: Suspend the solid in water and treat with excess NaOH (20%) to liberate the free base.[2] Extract with ether, dry over MgSO₄, and precipitate the HCl salt by adding conc. HCl to the ethereal solution.

Critical Analysis

While reliable on a gram scale, this route suffers from "Tin Plague" in purification. Tin salts tend to occlude within the product lattice, leading to ash content issues in pharmaceutical applications.[2]

Route 2: Industrial Sulfite Reduction (Optimized)

This is the preferred route for scale-up, utilizing sulfur (IV) as the reducing agent.[2] It avoids heavy metals and offers superior yields when pH is strictly controlled.

Mechanism & Rationale

Unlike the direct SnCl₂ reduction, this route proceeds via a diazosulfonate intermediate.[2]

  • Step 1: The diazonium ion attacks the sulfite ion to form a syn-diazosulfonate (labile).

  • Step 2: Isomerization to the anti-diazosulfonate (stable).

  • Step 3: Reduction of the N=N bond by excess sulfite/bisulfite to form the hydrazine disulfonate.[2]

  • Step 4: Acid hydrolysis removes the sulfonate groups to yield the hydrazine.[2]

Experimental Protocol
  • Diazotization:

    • Prepare the diazonium salt of 3-ethylaniline (0.1 mol) as described in Route 1.

  • Sulfite Reduction:

    • Prepare a solution of Na₂SO₃ (0.25 mol) and NaOH (to pH ~7) in water (100 mL). Cool to 5°C.

    • Pour the diazonium solution rapidly into the sulfite solution.[2] Rapid addition prevents coupling side reactions.

    • The solution turns orange-red (diazosulfonate formation).

    • Heat the mixture to 60-70°C for 45 minutes. The color fades to yellow as reduction occurs.[2]

  • Hydrolysis:

    • Acidify the hot solution with conc. HCl (50 mL).

    • Reflux for 2 hours.[4] This step hydrolyzes the sulfonate protecting groups.[2]

  • Crystallization:

    • Cool the solution to 0°C. The (3-Ethylphenyl)hydrazine hydrochloride precipitates as off-white plates.

    • Yield is typically 85-92% .[1]

Critical Analysis

This protocol is self-validating: the color change from red (azo/diazo) to yellow (hydrazine) provides a visual endpoint. The yield is superior because the sulfonate intermediates protect the nitrogen from over-oxidation or polymerization.[2]

Route 3: Buchwald-Hartwig Cross-Coupling

For scenarios where the aniline precursor is unavailable or expensive, this route constructs the C-N bond from 1-bromo-3-ethylbenzene .[1]

Mechanism & Rationale

This method utilizes a Palladium(0) catalyst to couple an aryl halide with a hydrazine surrogate (Benzophenone Hydrazone).

  • Why Surrogate? Direct use of hydrazine is often problematic due to catalyst poisoning and multiple arylations. Benzophenone hydrazone acts as a masked ammonia equivalent that is easily deprotected.

Experimental Protocol
  • Coupling:

    • Charge a flask with 1-bromo-3-ethylbenzene (1.0 equiv), Benzophenone hydrazone (1.1 equiv), Pd(OAc)₂ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 equiv).

    • Add Toluene (degassed) and heat to 80°C under Argon for 12 hours.

  • Hydrolysis:

    • Cool the mixture and add 3M HCl / Ethanol (1:1).

    • Stir at room temperature for 4 hours. The benzophenone is cleaved and the hydrazine HCl salt precipitates or remains in the aqueous phase.[2]

  • Purification:

    • Wash the aqueous layer with DCM to remove the cleaved benzophenone.[2]

    • Concentrate the aqueous layer to obtain the product.[2]

Critical Analysis

This route provides the highest purity profile but at the highest cost.[2] It is indispensable when the starting aniline is difficult to source or when "late-stage functionalization" is required in a drug discovery context.[1]

Visualizing the Pathways

The following diagram illustrates the logical flow and chemical transformations for the two primary routes (SnCl₂ vs. Sulfite), highlighting the divergence in intermediates.

G Start Starting Material: 3-Ethylaniline Diazo Diazonium Salt (Ar-N≡N+ Cl-) Start->Diazo NaNO2, HCl, <0°C SnCl2_Step Add SnCl2 / HCl (Direct Reduction) Diazo->SnCl2_Step Route 1 (Classical) Sulfite_Step Add Na2SO3 / pH 7 (Sulfite Reduction) Diazo->Sulfite_Step Route 2 (Industrial) Sn_Complex Hydrazine-Stannate Complex SnCl2_Step->Sn_Complex Sn_Workup Base Treatment (NaOH) then HCl Gas Sn_Complex->Sn_Workup Product Product: (3-Ethylphenyl)hydrazine HCl Sn_Workup->Product Yield: 65-75% DiazoSulf Diazosulfonate Intermediate (Ar-N=N-SO3Na) Sulfite_Step->DiazoSulf HydraSulf Hydrazine Disulfonate (Ar-NH-NH(SO3Na)2) DiazoSulf->HydraSulf Heat 60°C Hydrolysis Acid Hydrolysis (Reflux HCl) HydraSulf->Hydrolysis Hydrolysis->Product Yield: 85-92%

Caption: Comparative reaction pathways for Diazotization-Reduction strategies. Route 2 (Right) offers superior yield and scalability.

References

  • PrepChem. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. (Protocol adapted for 3-ethyl isomer).[1] [Link]

  • Google Patents.CN104744295A: Method and device for preparing ethylphenylhydrazine hydrochloride.
  • Organic Chemistry Portal. Buchwald-Hartwig Amination.[1][5] (Mechanistic grounding for Route 3). [Link]

Sources

A Comparative Guide to the Biological Activities of (3-Ethylphenyl)hydrazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. (3-Ethylphenyl)hydrazine hydrochloride serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth, objective comparison of the biological activities of various classes of compounds derived from this precursor, supported by experimental data and detailed protocols. We will explore their anti-inflammatory, analgesic, antimicrobial, and anticancer properties, offering a comparative analysis with established alternative compounds.

Section 1: Anti-inflammatory and Analgesic Activities of Quinazolinone Derivatives

One of the most promising classes of compounds derived from (3-Ethylphenyl)hydrazine are 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones. These molecules have demonstrated notable anti-inflammatory and analgesic properties.

The core hypothesis behind synthesizing these derivatives is that the quinazolinone scaffold, a privileged structure in medicinal chemistry, combined with the lipophilic 3-ethylphenyl group and a variable hydrazone side chain, can effectively modulate inflammatory pathways. The ethyl group at the meta position of the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.

Comparative Performance Analysis

A key study investigated a series of these quinazolinone derivatives and identified compounds with significant analgesic and anti-inflammatory activities, comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[1] The analgesic activity was assessed using the acetic acid-induced writhing test in mice, while the anti-inflammatory effect was determined by the carrageenan-induced paw edema model in rats.

Compound IDStructureAnalgesic Activity (% Protection)Anti-inflammatory Activity (% Inhibition of Edema)
AS2 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-oneMost Active Analgesic Moderate
AS3 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-oneModerateMost Active Anti-inflammatory
Diclofenac Sodium (Standard)HighHigh
Aspirin (Standard for ulcerogenic index)--
Note: Specific quantitative data from the primary study were not publicly available; the table reflects the reported relative activities.

Interestingly, the study also highlighted that these compounds exhibited a mild ulcerogenic potential compared to aspirin, suggesting a potentially better safety profile, a critical consideration in the development of new anti-inflammatory agents.[1]

Alternative Quinazolinone Derivatives

For comparison, other studies on quinazolinone derivatives have shown significant anti-inflammatory activity. For instance, certain 2,3,6-trisubstituted quinazolinone derivatives exhibited an anti-inflammatory activity range of 10.28–53.33% inhibition of edema.[2] Another study on newer quinazolinone analogs reported edema inhibition between 15.1% and 32.5%.[3] These findings underscore that the biological activity of quinazolinones is highly dependent on the substitution pattern on the heterocyclic ring.

Mechanism of Action: COX Inhibition

The anti-inflammatory and analgesic effects of many quinazolinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain and inflammation.[4][5] Non-selective NSAIDs inhibit both COX-1 and COX-2 isoforms. While COX-2 is the primary target for anti-inflammatory action, inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[6][7] The mild ulcerogenic potential of the (3-ethylphenyl)hydrazine-derived quinazolinones suggests they might exhibit some selectivity towards COX-2.[1]

Experimental Protocols

Synthesis of 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one

This protocol describes a general method for the synthesis of the core intermediate.

Step 1: Synthesis of 2-Mercapto-3-(3-ethylphenyl)-3H-quinazolin-4-one

  • A mixture of 3-ethylaniline and carbon disulfide is refluxed to yield the corresponding dithiocarbamate.

  • The dithiocarbamate is then cyclized with an anthranilic acid derivative in the presence of a dehydrating agent like polyphosphoric acid to form the 2-mercaptoquinazolinone.

Step 2: Synthesis of 2-Hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one

  • The 2-mercapto-3-(3-ethylphenyl)-3H-quinazolin-4-one (1 mole) is dissolved in a suitable solvent like ethanol.

  • Hydrazine hydrate (an excess, typically 2-3 moles) is added to the solution.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure 2-hydrazino intermediate.[8][9][10]

Synthesis of Final 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones

  • The 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one (1 mole) is dissolved in glacial acetic acid.

  • The appropriate aldehyde or ketone (1.1 moles) is added to the solution.

  • The mixture is refluxed for a specified time, and the progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent.[1]

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Compound Administration: The test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered orally at a specific dose. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug like diclofenac sodium.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[11][12][13]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[11]

Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.

  • Animal Preparation: Swiss albino mice are fasted for 12 hours with free access to water.

  • Compound Administration: The test compounds and standards are administered orally or intraperitoneally at predetermined doses.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 60 minutes for oral administration), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.[14][15][16]

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 15-20 minutes).

  • Calculation of Protection: The percentage of protection against writhing is calculated for each treated group compared to the vehicle control group.[14]

Section 2: Antimicrobial Activity of Pyrazole Derivatives

Hydrazines are key precursors for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial effects.

Comparative Performance Analysis
Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiazolidinone-clubbed pyrazoles E. coli16CiprofloxacinNot specified in the same study
Imidazo-pyridine substituted pyrazoles Gram-positive & Gram-negative strains<1Ciprofloxacin-
Coumarin-substituted pyrazoles S. aureus, P. aeruginosa1.56–6.25Not specified in the same study-
Naphthyl-substituted pyrazole hydrazones S. aureus, A. baumannii0.78–1.56Not specified in the same study-
Pyrazole-1-carbothiohydrazide derivative (21a) A. niger, S. aureus, B. subtilis, K. pneumoniae2.9–7.8Clotrimazole / ChloramphenicolHigher than 21a
Data is compiled from multiple sources for comparative purposes.[4][9]

The data indicates that pyrazole derivatives can exhibit potent antimicrobial activity, in some cases exceeding that of standard antibiotics. The substituents on the pyrazole ring play a crucial role in determining the potency and spectrum of activity.

Mechanism of Action

The antimicrobial mechanism of pyrazole derivatives can vary. Some are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell wall synthesis or interfere with nucleic acid replication.[4] For instance, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[4]

Section 3: Anticancer Activity of Indole Derivatives

The reaction of hydrazines with appropriate carbonyl compounds can lead to the formation of indole derivatives, a scaffold present in many natural and synthetic anticancer agents.

Comparative Performance Analysis

Indole derivatives synthesized from various hydrazines have shown significant antiproliferative activity against a range of cancer cell lines. The efficacy is typically measured by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Indole-based Sulfonylhydrazone (5f) MCF-7 (Breast)13.2--
Indole-based Sulfonylhydrazone (5f) MDA-MB-468 (Breast)8.2--
Substituted Indole-2-carbohydrazide (4e) MCF-7, A549, HCT (Breast, Lung, Colon)~2StaurosporineNot specified in the same study
Indolyl Hydrazide-Hydrazone (18d) Various0.4--
Bis-indole Hydrazine Derivative (5) MCF-7 (Breast)2.73Staurosporine8.32
Data is compiled from multiple sources for comparative purposes.[2][7][12][16][17][18]

These results demonstrate the potential of indole-hydrazone derivatives as potent anticancer agents, with some compounds exhibiting sub-micromolar IC50 values and greater potency than the standard drug staurosporine.

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer indole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[15] This can be triggered through various signaling pathways. Some indole derivatives have been shown to:

  • Induce DNA fragmentation: A hallmark of late-stage apoptosis.[14]

  • Cause cell cycle arrest: Halting the proliferation of cancer cells at specific phases, often G2/M.[1]

  • Modulate key signaling pathways: Such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are often hyperactive in cancer cells.[1]

  • Increase Reactive Oxygen Species (ROS): Leading to oxidative stress and subsequent cell death.[19]

  • Interfere with microtubule dynamics: Disrupting the formation of the mitotic spindle and leading to mitotic arrest and apoptosis.[11]

Visualizations

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start (3-Ethylphenyl)hydrazine HCl Intermediate Core Heterocycle (e.g., Quinazolinone, Pyrazole, Indole) Start->Intermediate Cyclization Reaction Derivatives Substituted Derivatives Intermediate->Derivatives Functionalization Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Derivatives->Anti_inflammatory Analgesic Analgesic Assay (Acetic acid writhing) Derivatives->Analgesic Antimicrobial Antimicrobial Assay (MIC determination) Derivatives->Antimicrobial Anticancer Anticancer Assay (IC50 determination) Derivatives->Anticancer

Caption: General workflow from starting material to biological evaluation.

Proposed Anti-inflammatory Mechanism of Quinazolinone Derivatives

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Quinazolinone Quinazolinone Derivative Quinazolinone->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by quinazolinone derivatives.

Proposed Anticancer Mechanism of Indole Derivatives

G Indole_Derivative Indole Derivative Signaling_Pathways PI3K/Akt, ERK Pathways Indole_Derivative->Signaling_Pathways Modulation Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Indole_Derivative->Apoptosis_Pathway Activation Cell_Cycle Cell Cycle Progression Signaling_Pathways->Cell_Cycle Inhibition Apoptosis Apoptosis Cell_Cycle->Apoptosis G2/M Arrest leads to Apoptosis_Pathway->Apoptosis

Caption: Induction of apoptosis by indole derivatives via signaling pathway modulation.

Conclusion

(3-Ethylphenyl)hydrazine hydrochloride is a valuable precursor for synthesizing a variety of heterocyclic compounds with a wide range of biological activities. The quinazolinone derivatives show particular promise as anti-inflammatory and analgesic agents with a potentially favorable safety profile. Furthermore, the broader classes of pyrazole and indole derivatives, accessible from hydrazine starting materials, demonstrate potent antimicrobial and anticancer activities, respectively. This guide provides a comparative framework and detailed methodologies to aid researchers in the exploration and development of new therapeutic agents based on these versatile chemical scaffolds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.

References

  • Abdel-Megeed, M. F., et al. (2011). A simple procedure for synthesis of 3H-quinazolin-4 one hydrazones under mild conditions. Journal of Saudi Chemical Society, 18(5), 545-553.
  • Saleh, M. A., et al. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 8(4), 363-373.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC. (n.d.). [Link]

  • Alagarsamy, V., et al. (2009). 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents. Chemical biology & drug design, 73(4), 471-479.
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (n.d.). [Link]

  • Fares, F. A., et al. (1998). Dietary indole derivatives induce apoptosis in human breast cancer cells. Advances in experimental medicine and biology, 451, 153-157.
  • Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • Synthesis and anticancer activity study of indolyl hydrazide-hydrazones - FIU Discovery. (n.d.). [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). [Link]

  • Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. (n.d.). [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. (n.d.). [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC. (n.d.). [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Molecules, 27(24), 8695.
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. (2016). International Journal of Pharmaceutical and Clinical Research, 8(12), 1632-1641.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42193–42204.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2021). Journal of enzyme inhibition and medicinal chemistry, 36(1), 1140-1150.
  • Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. (n.d.). [Link]

  • Vishwakarma, R. K., & Negi, D. S. (2020). THE DEVELOPMENT OF COX-1 AND COX-2 INHIBITORS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3544-3555.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). [Link]

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Safety Operating Guide

(3-Ethylphenyl)hydrazine Hydrochloride: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Action

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a hydrazine derivative exhibiting acute toxicity , carcinogenic potential , and skin sensitization risks. Unlike standard organic waste, this compound presents a specific reactivity hazard: it is a potent reducing agent. [1]

CRITICAL WARNING: Never dispose of this compound or its solutions in general organic waste containers that may contain oxidizing agents (e.g., peroxides, nitrates, perchlorates). This combination can result in hypergolic ignition or explosion.

Disposal Strategy:

  • Bulk Solids: Segregate as "Toxic Solid Waste."

  • Solutions: Segregate as "Toxic Liquid Waste – Reducing Agent."

  • Glassware: Chemical decontamination via hypochlorite oxidation (Bleach) prior to washing.

Hazard Profiling & Technical Rationale

To ensure compliance and safety, operators must understand the causality behind these protocols.

Toxicological Profile
  • Acute Toxicity: Hydrazines interfere with pyridoxine (Vitamin B6) function, leading to CNS toxicity (seizures). They are also hemolytic agents (destroying red blood cells).

  • Carcinogenicity: Classified as a Category 1B Carcinogen (Presumed Human Carcinogen).

  • Sensitization: Potent skin sensitizer; exposure can lead to severe allergic dermatitis upon re-exposure.

Chemical Reactivity (The "Why" of Segregation)

The hydrochloride salt stabilizes the hydrazine moiety, reducing volatility compared to the free base. However, the hydrazine group remains chemically active.[2]

Incompatible ClassResult of ContactMechanism
Oxidizers (Nitric acid, Peroxides)Fire / Explosion Rapid exothermic oxidation of hydrazine nitrogen.[2]
Aldehydes / Ketones (Acetone)New Chemical Hazard Condensation reaction forms hydrazones, altering waste properties.
Strong Bases (NaOH, KOH)Toxic Fume Release Deprotonation releases the volatile, toxic free base.

Disposal Workflows

Decision Logic Diagram

The following flowchart dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflowStartWaste Source: (3-Ethylphenyl)hydrazine HClStateCheckDetermine Physical StateStart->StateCheckSolidBulk Solid(Expired/Surplus)StateCheck->SolidLiquidSolution/Reaction MixStateCheck->LiquidTraceTrace Residue(Glassware/Spatulas)StateCheck->TraceActionSolidDouble Bag -> Label 'TOXIC'Do NOT Mix with OxidizersSolid->ActionSolidActionLiquidSegregate into'Reducing Agent' Waste StreamLiquid->ActionLiquidActionDeconChemical Decontamination(Hypochlorite Method)Trace->ActionDeconFinalDispEHS / Professional IncinerationActionSolid->FinalDispActionLiquid->FinalDispActionDecon->FinalDispPreferredSewerSanitary Sewer(After Neutralization ONLY)ActionDecon->SewerIf Validated

Figure 1: Decision matrix for segregating hydrazine waste streams to prevent incompatibility incidents.

Protocol A: Bulk Solid Disposal

Applicability: Expired reagents, surplus powder.

  • Containment: Keep the substance in its original container if possible. If not, transfer to a screw-top HDPE jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(3-Ethylphenyl)hydrazine Hydrochloride"[3][4][5]

    • Hazard Checkboxes: Toxic, Carcinogen.[6][7][8]

    • Special Note: Write "REDUCING AGENT – DO NOT BULK WITH OXIDIZERS."

  • Storage: Store in a satellite accumulation area until EHS pickup. Do not store on the same shelf as nitric acid or perchlorates.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, reaction solvents.

  • Segregation: Dedicate a specific waste carboy for "Hydrazine/Reducing Waste."

  • Compatibility Check: Ensure the solvent system is compatible with the carboy material (HDPE is generally resistant).

  • pH Check: Maintain pH < 7. If the solution is basic, the hydrazine free base may volatilize. If necessary, add dilute HCl to maintain the salt form (keeping it in solution and non-volatile).

  • Disposal: Hand off to professional waste management for incineration. Do not attempt to neutralize bulk quantities in the lab; the heat of reaction can be uncontrollable.

Protocol C: Glassware Decontamination (Trace Residues)

Applicability: Cleaning flasks, spatulas, and weigh boats before washing or disposal.

Theory: Hypochlorite (bleach) oxidizes hydrazine to nitrogen gas and water. Reaction:

  • Preparation: Prepare a 5% Sodium Hypochlorite solution (standard household bleach) diluted 1:1 with water.

  • Soak: Immerse contaminated glassware in the bleach solution.

  • Duration: Allow to soak for at least 30 minutes.

  • Observation: Look for bubble formation (

    
     gas). Wait until bubbling ceases.
    
  • Rinse: Rinse glassware copiously with water. The rinsate can generally be flushed down the drain with excess water (verify with local municipal codes), or collected as non-hazardous aqueous waste.

  • Wash: Proceed with standard detergent washing.

Spill Response Procedures

Minor Spill (< 5g / < 10mL):

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Safety Goggles, Lab Coat).

  • Absorb:

    • Liquids: Use Vermiculite or Sand .[9] Do not use paper towels or sawdust (combustible materials + hydrazine = fire risk).

    • Solids: Cover with wet sand to prevent dust generation, then carefully scoop.

  • Clean: Wipe the area with a bleach-soaked pad (see Decontamination above) to destroy residues.

  • Dispose: Place all cleanup materials into a hazardous waste bag labeled "Hydrazine Spill Debris."

Major Spill:

  • Evacuate the lab immediately.

  • Contact EHS/Emergency Response.

  • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to inhalation toxicity.

Regulatory Compliance (RCRA)

While (3-Ethylphenyl)hydrazine hydrochloride is a specific derivative, it should be managed with the same rigor as the parent compound Phenylhydrazine (RCRA Waste Code P068) .

  • Classification: Even if not explicitly P-listed by CAS number, it qualifies as Characteristic Hazardous Waste due to Toxicity and Reactivity.

  • Documentation: Maintain a log of generation.

  • Sink Disposal: Strictly prohibited for the active compound. Only fully deactivated (oxidized) trace residues from glassware cleaning may be considered for drain disposal, subject to local permit limits.

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. NJ.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Safeguarding Your Research: A Comprehensive Guide to Handling (3-Ethylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. Among the versatile reagents employed is (3-Ethylphenyl)hydrazine hydrochloride, a member of the hydrazine derivative family. While indispensable in certain synthetic pathways, its handling demands a rigorous and informed approach to safety. Hydrazine and its derivatives are recognized for their potential toxicity, corrosivity, and carcinogenicity.[1][2] This guide provides a detailed operational plan, grounded in established safety protocols for analogous compounds, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Control: A Proactive Stance

Engineering Controls: The First Line of Defense

All work involving (3-Ethylphenyl)hydrazine hydrochloride must be conducted within a properly functioning chemical fume hood.[1][2][5] This primary engineering control is critical for minimizing the inhalation of any dust or vapors. The fume hood should have a certified face velocity and be located in an area with controlled traffic to prevent disruption of airflow. A safety shower and eyewash station must be readily accessible and tested regularly.[6][7]

Administrative Controls: Establishing a Culture of Safety

Access to areas where (3-Ethylphenyl)hydrazine hydrochloride is handled should be restricted to trained personnel. Clear signage indicating the presence of a hazardous chemical should be posted at the entrance to the laboratory.[6] All researchers must be thoroughly trained on the specific hazards of this compound and the procedures outlined in this guide before commencing any work.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with (3-Ethylphenyl)hydrazine hydrochloride. The following table summarizes the required PPE for various laboratory operations.

Operation Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Chemical-resistant gloves (Nitrile or Neoprene)[1][6]Splash-proof chemical safety goggles and a face shield[1][2][6]Flame-resistant lab coat worn over long pants and closed-toe shoes[2][8]Work must be performed in a certified chemical fume hood[1][2][5]
Preparing Solutions Chemical-resistant gloves (Nitrile or Neoprene)[1][6]Splash-proof chemical safety goggles and a face shield[1][2][6]Flame-resistant lab coat and a chemical-resistant apron[8]Work must be performed in a certified chemical fume hood[1][2][5]
Running Reactions and Work-up Chemical-resistant gloves (Nitrile or Neoprene)[1][6]Splash-proof chemical safety goggles and a face shield[1][2][6]Flame-resistant lab coat and a chemical-resistant apron[8]Work must be performed in a certified chemical fume hood[1][2][5]
Handling Waste Chemical-resistant gloves (Nitrile or Neoprene)[1][6]Splash-proof chemical safety goggles and a face shield[1][2][6]Flame-resistant lab coat and a chemical-resistant apron[8]Work must be performed in a certified chemical fume hood[1][2][5]
Step-by-Step Handling Protocol: A Workflow for Safety

The following diagram and procedural steps outline a safe and efficient workflow for handling (3-Ethylphenyl)hydrazine hydrochloride from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Verify Fume Hood Operation and Emergency Equipment prep_ppe->prep_setup prep_gather 3. Assemble All Necessary Materials and Equipment prep_setup->prep_gather handle_weigh 4. Weigh Compound in Fume Hood prep_gather->handle_weigh handle_dissolve 5. Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction 6. Perform Reaction and Work-up handle_dissolve->handle_reaction cleanup_decon 7. Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decon cleanup_waste 8. Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for (3-Ethylphenyl)hydrazine hydrochloride.

Procedural Steps:

  • Don Appropriate PPE: Before entering the designated work area, put on all required personal protective equipment as detailed in the table above.

  • Verify Fume Hood Operation and Emergency Equipment: Confirm that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.

  • Assemble All Necessary Materials and Equipment: Gather all required glassware, reagents, and waste containers and place them in the fume hood to minimize movement in and out of the containment area.

  • Weigh Compound in Fume Hood: Carefully weigh the solid (3-Ethylphenyl)hydrazine hydrochloride on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Prepare Solution in Fume Hood: Slowly add the solid to the solvent in a suitable flask. If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.

  • Perform Reaction and Work-up: Conduct all subsequent reaction steps and work-up procedures within the fume hood.

  • Decontaminate Glassware and Work Surfaces: After the procedure is complete, decontaminate all glassware and work surfaces that may have come into contact with the compound. A solution of sodium hypochlorite can be used for the oxidation of residual hydrazine.[9][10]

  • Segregate and Label Hazardous Waste: All solid and liquid waste containing (3-Ethylphenyl)hydrazine hydrochloride must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2]

  • Doff and Dispose of PPE: Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container. Reusable PPE should be decontaminated according to laboratory protocols.

  • Wash Hands Thoroughly: After removing all PPE, wash your hands thoroughly with soap and water.[1]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[1][5]

Disposal Plan: Responsible Stewardship

All waste containing (3-Ethylphenyl)hydrazine hydrochloride is considered hazardous.[2][9] Waste should be collected in a properly labeled, sealed container. The label should clearly indicate "Hazardous Waste" and list the chemical contents.[1] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. One recommended method for treating aqueous hydrazine waste is dilution followed by neutralization with a weak oxidizing agent like sodium hypochlorite.[10] This should only be performed by trained personnel.

References

  • Environmental Health & Safety. hydrazine-sop1.docx. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (Archived). Hydrazine | NIOSH. Retrieved from [Link]

  • International Programme on Chemical Safety. (1987). Hydrazine (EHC 68, 1987). Inchem.org. Retrieved from [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Retrieved from [Link]

  • The Brückner Research Group. CB-LSOP-Hydrazines.docx. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Retrieved from [Link]

  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]

  • Arctom Scientific. CAS NO. 60481-49-4 | (3-ethylphenyl)hydrazine hydrochloride | Catalog ABS-D1453-01-N. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.